molecular formula C37H36ClF5N2O5S B15611176 AC-4-130

AC-4-130

Número de catálogo: B15611176
Peso molecular: 751.2 g/mol
Clave InChI: NMQUSJQZQWKQBL-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

AC-4-130 is a useful research compound. Its molecular formula is C37H36ClF5N2O5S and its molecular weight is 751.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

4-[[2-[(4-chlorophenyl)methyl-(2,3,4,5,6-pentafluorophenyl)sulfonylamino]acetyl]-[(3,5-ditert-butylphenyl)methyl]amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H36ClF5N2O5S/c1-36(2,3)24-15-22(16-25(17-24)37(4,5)6)19-45(27-13-9-23(10-14-27)35(47)48)28(46)20-44(18-21-7-11-26(38)12-8-21)51(49,50)34-32(42)30(40)29(39)31(41)33(34)43/h7-17H,18-20H2,1-6H3,(H,47,48)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMQUSJQZQWKQBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1)CN(C2=CC=C(C=C2)C(=O)O)C(=O)CN(CC3=CC=C(C=C3)Cl)S(=O)(=O)C4=C(C(=C(C(=C4F)F)F)F)F)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H36ClF5N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

751.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The STAT5 Inhibitor AC-4-130: A Deep Dive into its Mechanism of Action in Acute Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the preclinical data available for AC-4-130, a potent and selective small molecule inhibitor of Signal Transducer and Activator of Transcription 5 (STAT5), in the context of Acute Myeloid Leukemia (AML). The information presented herein is a synthesis of publicly available scientific literature and is intended to inform researchers, scientists, and drug development professionals on the core mechanism of action, preclinical efficacy, and experimental methodologies associated with this compound.

Core Mechanism of Action: Targeting the STAT5 SH2 Domain

This compound exerts its anti-leukemic effects through the direct inhibition of the STAT5 protein, a critical node in the signaling pathways that drive the proliferation and survival of AML cells.[1][2][3] The primary molecular target of this compound is the Src Homology 2 (SH2) domain of STAT5.[1][4] The SH2 domain is essential for the activation cascade of STAT5, mediating its interaction with phosphorylated tyrosine residues on upstream kinases, which is a prerequisite for its own phosphorylation and subsequent dimerization.[1]

By binding to the STAT5 SH2 domain, this compound effectively disrupts these critical protein-protein interactions.[1][4] This disruption prevents the proper activation of STAT5, leading to a cascade of downstream effects that are detrimental to the survival of AML cells. Specifically, the inhibition of the STAT5 SH2 domain by this compound leads to:

  • Inhibition of STAT5 Dimerization: this compound has been shown to prevent the formation of STAT5 dimers, a crucial step for its nuclear translocation and function as a transcription factor.[1][4]

  • Reduced Nuclear Translocation: By inhibiting dimerization, this compound effectively sequesters STAT5 in the cytoplasm, preventing it from reaching its target genes in the nucleus.[1][4]

  • Decreased STAT5-Dependent Gene Transcription: The ultimate consequence of this compound's mechanism of action is the downregulation of genes that are critical for the survival and proliferation of AML cells.[1][4]

This targeted inhibition of the STAT5 signaling pathway ultimately culminates in the induction of apoptosis (programmed cell death) and cell cycle arrest in AML cells, particularly those harboring FMS-like tyrosine kinase 3 internal tandem duplication (FLT3-ITD) mutations, which are known to rely on hyperactive STAT5 signaling.[1][5]

Preclinical Efficacy: In Vitro and In Vivo Data

Preclinical studies have demonstrated the potent anti-leukemic activity of this compound in a variety of AML models.

In Vitro Activity

This compound has shown significant cytotoxicity against a panel of human AML cell lines, with varying degrees of sensitivity observed. The half-maximal inhibitory concentration (IC50) values, a measure of a drug's potency, have been determined in several studies.

Cell LineGenotype (Selected)IC50 (µM)Reference(s)
MOLM-13FLT3-ITD3[1]
KG-1TP53 wt6.58 - 15.21[6]
HL-60TP53 null>10[1]
NB4PML-RARA6.58 - 15.21[6]
SKM-1TP53 mut0.7[1]
ML-2TP53 wt3[1]
MOLM-16TP53 mut10[1]
OCI-AML3DNMT3A mut10[1]

Note: IC50 values can vary between studies due to different experimental conditions.

Furthermore, this compound has been shown to induce apoptosis and cell cycle arrest in a dose- and time-dependent manner in FLT3-ITD positive AML cell lines such as MV4-11 and MOLM-13.[1][5]

In Vivo Activity

The anti-tumor efficacy of this compound has been evaluated in a preclinical mouse xenograft model of AML using the MV4-11 cell line. In this model, daily administration of this compound at a dose of 25 mg/kg resulted in a significant reduction in tumor growth and a decrease in STAT5 activity within the tumor tissue.[3]

Synergistic Interactions

Preclinical evidence suggests that this compound can act synergistically with other anti-cancer agents, potentially offering a strategy to overcome drug resistance and enhance therapeutic efficacy. Notable synergistic effects have been observed with:

  • S63845 (MCL1 Inhibitor): Combination treatment with this compound and the MCL1 inhibitor S63845 has demonstrated synergistic cytotoxicity in both FLT3-mutated and wild-type AML cells.[4]

  • Ruxolitinib (JAK1/2 Inhibitor): The combination of this compound and the JAK1/2 inhibitor Ruxolitinib has shown enhanced anti-leukemic activity.[3][7]

  • Garcinol (p300/pCAF Inhibitor): Synergistic effects have also been reported with the histone acetyltransferase inhibitor, Garcinol.[3]

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes involved in the mechanism of action of this compound, the following diagrams have been generated using the DOT language.

This compound Mechanism of Action in AML cluster_upstream Upstream Signaling cluster_stat5_activation STAT5 Activation Pathway cluster_nuclear_events Nuclear Translocation & Transcription cluster_cellular_outcomes Cellular Outcomes Growth Factor/Cytokine Growth Factor/Cytokine Receptor Tyrosine Kinase (e.g., FLT3) Receptor Tyrosine Kinase (e.g., FLT3) Growth Factor/Cytokine->Receptor Tyrosine Kinase (e.g., FLT3) Binds JAK JAK Receptor Tyrosine Kinase (e.g., FLT3)->JAK Activates STAT5 (monomer) STAT5 (monomer) JAK->STAT5 (monomer) Phosphorylates (pY) p-STAT5 (monomer) p-STAT5 (monomer) p-STAT5 Dimer p-STAT5 Dimer p-STAT5 (monomer)->p-STAT5 Dimer Dimerizes Nuclear Translocation Nuclear Translocation p-STAT5 Dimer->Nuclear Translocation Gene Transcription Gene Transcription Nuclear Translocation->Gene Transcription Promotes Cell Proliferation Cell Proliferation Gene Transcription->Cell Proliferation Cell Survival Cell Survival Gene Transcription->Cell Survival This compound This compound This compound->STAT5 (monomer) Inhibits SH2 Domain

Caption: Signaling pathway of STAT5 activation and its inhibition by this compound in AML.

Experimental Workflow for In Vitro Evaluation of this compound AML Cell Lines AML Cell Lines Treat with this compound (Dose-Response) Treat with this compound (Dose-Response) AML Cell Lines->Treat with this compound (Dose-Response) Cell Viability Assay (MTS) Cell Viability Assay (MTS) Treat with this compound (Dose-Response)->Cell Viability Assay (MTS) Apoptosis Assay (Annexin V/PI) Apoptosis Assay (Annexin V/PI) Treat with this compound (Dose-Response)->Apoptosis Assay (Annexin V/PI) Cell Cycle Analysis (Flow Cytometry) Cell Cycle Analysis (Flow Cytometry) Treat with this compound (Dose-Response)->Cell Cycle Analysis (Flow Cytometry) Western Blot (p-STAT5, STAT5, etc.) Western Blot (p-STAT5, STAT5, etc.) Treat with this compound (Dose-Response)->Western Blot (p-STAT5, STAT5, etc.)

Caption: A generalized workflow for the in vitro assessment of this compound's effects on AML cells.

Experimental Protocols

While detailed, step-by-step protocols are proprietary to the conducting research institutions, the following outlines the principles of the key experiments cited in the literature for the evaluation of this compound.

Cell Viability Assay (MTS Assay)

This colorimetric assay is used to assess the metabolic activity of cells, which serves as an indicator of cell viability. AML cells are seeded in 96-well plates and treated with a range of concentrations of this compound for a specified period (e.g., 72 hours). Following treatment, a solution containing MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) and an electron coupling reagent is added to each well. Viable cells with active metabolism convert the MTS into a formazan (B1609692) product that is soluble in the culture medium. The quantity of formazan is measured by recording the absorbance at a specific wavelength (e.g., 490 nm). The absorbance is directly proportional to the number of living cells in the culture.

Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)

This flow cytometry-based assay is used to detect and quantify apoptosis. In the early stages of apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC). Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells. AML cells are treated with this compound, and then stained with FITC-conjugated Annexin V and PI. The stained cells are then analyzed by flow cytometry. The results allow for the differentiation of live cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), and late apoptotic/necrotic cells (Annexin V-positive, PI-positive).

Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M). AML cells are treated with this compound, harvested, and fixed in ethanol. The fixed cells are then treated with RNase to remove RNA and stained with propidium iodide (PI), which stoichiometrically binds to DNA. The DNA content of the cells is then measured by flow cytometry. The intensity of the PI fluorescence is directly proportional to the amount of DNA in each cell, allowing for the quantification of cells in each phase of the cell cycle.

Western Blotting for STAT5 Phosphorylation

Western blotting is a technique used to detect specific proteins in a sample. To assess the effect of this compound on STAT5 activation, AML cells are treated with the compound, and cell lysates are prepared. The proteins in the lysates are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane. The membrane is then incubated with primary antibodies specific for phosphorylated STAT5 (p-STAT5) and total STAT5. After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that catalyzes a chemiluminescent reaction. The resulting light signal is detected, and the intensity of the bands corresponding to p-STAT5 and total STAT5 can be quantified to determine the extent of STAT5 phosphorylation inhibition.

Co-Immunoprecipitation for STAT5 Dimerization

This technique is used to study protein-protein interactions. To investigate the effect of this compound on STAT5 dimerization, AML cells are treated with the compound, and cell lysates are prepared. An antibody specific for STAT5 is added to the lysate to bind to STAT5 and any proteins it is interacting with (i.e., another STAT5 molecule in a dimer). The antibody-protein complexes are then captured using protein A/G-coated beads. After washing to remove non-specifically bound proteins, the precipitated proteins are eluted and analyzed by Western blotting using an antibody against STAT5 to confirm the presence of STAT5 dimers.

Clinical Development Status

As of the date of this publication, a thorough review of publicly available clinical trial registries and scientific literature did not yield any information on clinical trials for this compound in AML or any other indication. This suggests that this compound is currently in the preclinical stage of development.

Conclusion

This compound is a promising preclinical candidate for the treatment of AML, particularly for patients with FLT3-ITD mutations. Its well-defined mechanism of action, centered on the direct inhibition of the STAT5 SH2 domain, provides a strong rationale for its further development. The available preclinical data demonstrates its potent in vitro and in vivo anti-leukemic activity and suggests potential for synergistic combinations with other targeted therapies. Further investigation is warranted to fully elucidate its therapeutic potential and to advance this compound towards clinical evaluation.

References

The STAT5 SH2 Domain: A Comprehensive Technical Analysis of the Molecular Target of AC-4-130

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: A Technical Whitepaper for Drug Development Professionals, Researchers, and Scientists

Abstract

AC-4-130 is a potent and selective small molecule inhibitor that targets the Signal Transducer and activator of Transcription 5 (STAT5) protein.[1][2][3][4][5] Specifically, this compound directly binds to the SH2 domain of STAT5, a critical event that disrupts its downstream signaling functions.[1][3][4] This inhibition effectively blocks STAT5 activation, dimerization, and subsequent nuclear translocation, leading to a shutdown of STAT5-dependent gene transcription.[1][2][3][4][5] The primary therapeutic application of this targeted inhibition is in hematological malignancies, particularly Acute Myeloid Leukemia (AML), where STAT5 is a key driver of cancer cell proliferation and survival.[1][2][4] Preclinical studies demonstrate that this compound induces cell cycle arrest and apoptosis in AML cells, highlighting its potential as a targeted anti-cancer agent.[1][2][3][4][5]

The Molecular Target: STAT5 and its SH2 Domain

Signal Transducer and Activator of Transcription 5 (STAT5) is a crucial member of the STAT family of transcription factors, which are essential downstream mediators for a multitude of cytokine and growth factor receptors. In normal hematopoiesis, STAT5 signaling is tightly regulated. However, in many hematopoietic cancers, such as AML driven by constitutively active tyrosine kinases like FLT3-ITD, STAT5 signaling becomes persistently activated, promoting malignant cell maintenance and survival.[2][4]

The Src Homology 2 (SH2) domain is a structurally conserved protein domain that is fundamental to the activation and function of STAT proteins. The SH2 domain's primary role is to recognize and bind to phosphorylated tyrosine residues on activated cytokine receptors or associated kinases (like JAKs). This interaction is a prerequisite for the subsequent dimerization of STAT proteins, their translocation into the nucleus, and their binding to specific DNA sequences to regulate gene expression. By targeting the SH2 domain, this compound strikes at the heart of the STAT5 activation mechanism.[3]

Mechanism of Action of this compound

This compound functions as a direct inhibitor of the STAT5 SH2 domain.[1][3][4] Its binding to this domain physically obstructs the protein-protein interactions necessary for STAT5 activation. The consequences of this inhibition are manifold and effectively neutralize the oncogenic signaling cascade:

  • Disruption of STAT5 Activation and Dimerization: By occupying the SH2 domain, this compound prevents the recruitment of STAT5 to activated upstream kinases and inhibits the formation of STAT5 dimers.[1][2][3][4]

  • Inhibition of Nuclear Translocation: As dimerization is a prerequisite for nuclear import, the monomeric STAT5 proteins are unable to translocate to the nucleus.[1][2][3][4]

  • Suppression of STAT5-Dependent Gene Transcription: With STAT5 absent from the nucleus, the transcription of its target genes—many of which are involved in cell proliferation (e.g., Cyclin D1) and survival (e.g., Bcl-2)—is suppressed.[1][2][4]

This multi-faceted inhibition culminates in potent anti-cancer activity, primarily through the induction of apoptosis and cell cycle arrest.[1][2][3][4]

Quantitative Data

The efficacy of this compound has been quantified in various AML cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate its potency, which can be influenced by the genetic background of the cancer cells and the presence of bone marrow stroma.

Cell LineGenetic Background (select features)IC50 (µM) (without stroma)IC50 (µM) (with HS-5 stroma)
SKM-1 TP53-mutated, TET2-mutated0.70.5
MOLM-13 TP53 wild-type, FLT3-ITD3.04.4
ML-2 TP53 wild-type3.010.0
MOLM-16 TP53-mutant10.0Not Reported
OCI-AML3 TP53 wild-type10.0Not Reported
HL-60 TP53 null>10.0Not Reported

Data sourced from a 2021 study on combination therapies in AML.

The downstream cellular effects of this compound have also been characterized, showing induction of apoptosis and cell cycle arrest in a dose- and time-dependent manner.

Cell Line(s)Treatment ConcentrationDurationObserved Effect
MV4-11, MOLM-13 0.1-100 µM72 hoursDose- and time-dependent increase in apoptosis.[3]
MV4-11, MOLM-13 2 µM, 5 µM72 hoursInduction of cell cycle arrest; increase in G0/G1 phase and reduction in S/G2/M phases.[3]
Not Specified0.5-2 µM24 hoursReduced levels of phosphorylated STAT5 (pY-STAT5) in both cytoplasm and nucleus.[3]

Signaling Pathways and Experimental Workflows

Signaling Pathway of STAT5 and Inhibition by this compound

The following diagram illustrates the canonical STAT5 signaling pathway, typically initiated by an upstream tyrosine kinase (e.g., FLT3-ITD), and the point of intervention by this compound.

STAT5_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TK Upstream Tyrosine Kinase (e.g., FLT3-ITD) STAT5_mono STAT5 (monomer) TK->STAT5_mono Phosphorylation pSTAT5_mono pY-STAT5 (monomer) STAT5_mono->pSTAT5_mono STAT5_dimer pY-STAT5 Dimer pSTAT5_mono->STAT5_dimer Dimerization (via SH2 domain) STAT5_dimer_nuc pY-STAT5 Dimer STAT5_dimer->STAT5_dimer_nuc Nuclear Translocation AC4130 This compound AC4130->STAT5_dimer Inhibits Dimerization Apoptosis Apoptosis & Cell Cycle Arrest AC4130->Apoptosis DNA DNA STAT5_dimer_nuc->DNA Binds to Promoter Transcription Target Gene Transcription (e.g., Cyclin D1, Bcl-2) DNA->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation

Caption: STAT5 signaling pathway and the inhibitory mechanism of this compound.

Experimental Workflow: Assessing this compound Efficacy

This diagram outlines a typical experimental workflow to characterize the effects of this compound on cancer cells.

Experimental_Workflow cluster_assays Cellular & Molecular Assays start AML Cell Culture (e.g., MV4-11, MOLM-13) treatment Treat with this compound (Dose-response & Time-course) start->treatment viability Cell Viability Assay (e.g., MTS) Determine IC50 treatment->viability apoptosis Apoptosis Assay (Annexin V / PI Staining) treatment->apoptosis cell_cycle Cell Cycle Analysis (Propidium Iodide Staining) treatment->cell_cycle western Immunoblotting (pY-STAT5, Total STAT5) treatment->western

Caption: Workflow for evaluating the cellular effects of this compound.

Experimental Protocols

The characterization of this compound relies on a suite of standard and robust molecular and cellular biology techniques. Below are detailed methodologies for key experiments cited in the literature.

Cell Viability and IC50 Determination (MTS Assay)
  • Objective: To determine the concentration of this compound that inhibits the metabolic activity of a cell population by 50% (IC50).

  • Protocol:

    • Cell Plating: AML cell lines (e.g., MOLM-13, SKM-1) are seeded into 96-well microtiter plates at a density of 5x10³ to 1x10⁴ cells per well and incubated overnight.

    • Compound Treatment: A serial dilution of this compound (e.g., ranging from 0.1 to 100 µM) is prepared. The cells are treated with these concentrations or with a vehicle control (DMSO) for a specified duration (typically 72 hours).

    • MTS Reagent Addition: Following incubation, an MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent is added to each well.

    • Incubation and Measurement: Plates are incubated for 2-4 hours to allow viable, metabolically active cells to convert the MTS tetrazolium salt into a colored formazan (B1609692) product.

    • Data Acquisition: The absorbance of the formazan product is measured using a microplate reader at 490 nm.

    • Analysis: Absorbance values are normalized to the vehicle control. The IC50 value is calculated by fitting the dose-response data to a nonlinear regression curve using appropriate software (e.g., GraphPad Prism).

Apoptosis Assay (Annexin V / Propidium Iodide Staining)
  • Objective: To quantify the percentage of cells undergoing apoptosis following treatment with this compound.

  • Protocol:

    • Treatment: Cells are treated with various concentrations of this compound or DMSO for a set time (e.g., 48 or 72 hours).

    • Cell Harvesting: Cells are collected, washed with cold PBS, and then resuspended in Annexin V Binding Buffer.

    • Staining: Fluorescently-conjugated Annexin V (which binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells) and Propidium Iodide (PI, a fluorescent nucleotide stain that enters cells with compromised membranes, i.e., late apoptotic or necrotic cells) are added to the cell suspension.

    • Incubation: The cell suspension is incubated in the dark for 15 minutes at room temperature.

    • Flow Cytometry: The stained cells are analyzed by flow cytometry. The resulting data allows for the differentiation of live cells (Annexin V- / PI-), early apoptotic cells (Annexin V+ / PI-), and late apoptotic/necrotic cells (Annexin V+ / PI+).

Cell Cycle Analysis (Propidium Iodide Staining)
  • Objective: To determine the effect of this compound on the distribution of cells throughout the different phases of the cell cycle (G0/G1, S, G2/M).

  • Protocol:

    • Treatment: Cells are treated with this compound or DMSO for a specified period (e.g., 72 hours).

    • Cell Fixation: Harvested cells are washed with PBS and then fixed in cold 70% ethanol (B145695) to permeabilize the cell membranes.

    • Staining: The fixed cells are washed and then treated with an RNase solution to prevent staining of RNA. Subsequently, a solution containing the DNA-intercalating dye Propidium Iodide (PI) is added.

    • Flow Cytometry: The DNA content of individual cells is measured by flow cytometry. The intensity of the PI fluorescence is directly proportional to the amount of DNA.

    • Analysis: The resulting histogram of DNA content is analyzed to quantify the percentage of cells in the G0/G1 (2n DNA content), S (between 2n and 4n), and G2/M (4n) phases of the cell cycle.

Immunoblotting for Phospho-STAT5
  • Objective: To directly measure the effect of this compound on the phosphorylation (activation) of STAT5.

  • Protocol:

    • Treatment and Lysis: Cells are treated with this compound for a shorter duration (e.g., 24 hours). Following treatment, cells are lysed using a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

    • Protein Quantification: The total protein concentration of the lysates is determined using a standard assay (e.g., BCA assay).

    • SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.

    • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for phosphorylated STAT5 (pY-STAT5). Subsequently, it is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP). The membrane is also probed with an antibody for total STAT5 and a loading control (e.g., GAPDH or α-Tubulin) to ensure equal protein loading.

    • Detection: A chemiluminescent substrate is added to the membrane, and the resulting signal is captured using an imaging system. The intensity of the bands corresponding to pY-STAT5 can be compared across different treatment conditions.

Conclusion

This compound is a highly specific inhibitor targeting the SH2 domain of STAT5. Its mechanism of action, which involves the disruption of STAT5 dimerization and nuclear function, translates into significant anti-proliferative and pro-apoptotic effects in cancer cells that are dependent on STAT5 signaling. The quantitative data and experimental evidence strongly support its continued investigation as a promising therapeutic agent for hematological malignancies like AML. The detailed protocols and workflow provided herein offer a robust framework for the further preclinical and clinical evaluation of this compound and other STAT5-targeting compounds.

References

The Discovery and Preclinical Development of AC-4-130: A Potent STAT5 Inhibitor for Acute Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

AC-4-130 is a novel, potent, and selective small molecule inhibitor targeting the SH2 domain of the Signal Transducer and Activator of Transcription 5 (STAT5) protein. This document provides a comprehensive technical overview of the discovery, mechanism of action, and preclinical development of this compound, with a primary focus on its therapeutic potential in Acute Myeloid Leukemia (AML). Quantitative data from key experiments are summarized, and detailed experimental protocols are provided to facilitate further research. The signaling pathways and experimental workflows are visually represented through diagrams generated using the DOT language.

Introduction

Signal Transducer and Activator of Transcription 5 (STAT5) is a critical downstream mediator in many tyrosine kinase (TK) signaling pathways, playing a pivotal role in cell proliferation, survival, and differentiation.[1][2] Constitutive activation of STAT5 is a hallmark of various hematological malignancies, including Acute Myeloid Leukemia (AML), particularly in cases driven by mutations such as the FMS-like tyrosine kinase 3 internal tandem duplication (FLT3-ITD).[3][4][5] The persistent activity of STAT5 is crucial for the maintenance and survival of leukemic cells, making it a compelling therapeutic target.[5] this compound was developed as a direct inhibitor of STAT5, aiming to overcome the limitations of tyrosine kinase inhibitors (TKIs) to which resistance often develops.[4]

Discovery of this compound

This compound was identified through a biophysical screening of a chemical library for compounds that selectively bind to the SH2 domain of STAT5. The SH2 domain is essential for the activation, dimerization, and nuclear translocation of STAT5, making it an ideal target for inhibition.[2] this compound emerged as a lead compound due to its potent and selective binding to the STAT5 SH2 domain, thereby disrupting its downstream signaling functions.[6]

Mechanism of Action

This compound exerts its anti-leukemic effects by directly binding to the STAT5 SH2 domain. This interaction sterically hinders the recruitment of STAT5 to activated tyrosine kinase receptors, thereby preventing its phosphorylation. The inhibition of STAT5 phosphorylation subsequently blocks its dimerization, nuclear translocation, and DNA binding, leading to the downregulation of STAT5-dependent gene transcription.[3][5][7] Key downstream targets of STAT5 that are affected by this compound include anti-apoptotic proteins like BCL-2 and MCL-1, and cell cycle regulators.[3][7]

AC-4-130_Mechanism_of_Action cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Receptor->JAK Activates STAT5_inactive Inactive STAT5 JAK->STAT5_inactive Phosphorylates pSTAT5 p-STAT5 STAT5_inactive->pSTAT5 STAT5_dimer STAT5 Dimer pSTAT5->STAT5_dimer Dimerization DNA DNA STAT5_dimer->DNA Translocates & Binds AC_4_130 This compound AC_4_130->STAT5_inactive Inhibits Phosphorylation Gene_Transcription Gene Transcription (e.g., BCL-2, MCL-1) DNA->Gene_Transcription Initiates Cell_Survival Cell Survival & Proliferation Gene_Transcription->Cell_Survival Promotes

Figure 1: this compound Mechanism of Action.

Preclinical Data

In Vitro Efficacy

This compound has demonstrated potent cytotoxic effects in various AML cell lines, particularly those harboring the FLT3-ITD mutation.

Table 1: In Vitro Cytotoxicity of this compound in AML Cell Lines

Cell LineGenotypeIC50 (µM)Reference
SKM-1TP53-mutated0.7[7]
MOLM-13FLT3-ITD, TP53 wild-type3.0[7]
ML-2TP53 wild-type3.0[7]
OCI-AML3TP53 wild-type10[7]
MOLM-16TP53-mutant10[7]
HL-60TP53 null>10[7]
KG1-6.58 - 15.21[1]

IC50 values were determined after 72 hours of treatment.

This compound treatment leads to a dose-dependent induction of apoptosis and cell cycle arrest in AML cells.[2]

Table 2: Cellular Effects of this compound on FLT3-ITD+ AML Cells (MV4-11 and MOLM-13)

EffectConcentration RangeDurationObservationReference
Apoptosis Induction0.1 - 100 µM72 hoursDose- and time-dependent increase in apoptosis.[2]
Cell Cycle Arrest2, 5 µM72 hoursIncrease in G0/G1 phase, reduction in S and G2/M phases.[8]
pY-STAT5 Reduction0.5 - 2 µM24 hoursReduced levels in both cytoplasm and nucleus.[8]
In Vivo Efficacy

The anti-leukemic activity of this compound was evaluated in a subcutaneous xenograft model using FLT3-ITD-positive MV4-11 AML cells. Daily administration of this compound resulted in a significant reduction in tumor growth, demonstrating its in vivo efficacy.[5]

Table 3: In Vivo Efficacy of this compound in an AML Xenograft Model

Animal ModelCell LineTreatmentOutcomeReference
Subcutaneous XenograftMV4-11 (FLT3-ITD+)This compoundSignificant decrease in tumor growth.[5]

Experimental Protocols

Cell Viability Assay

This protocol is used to determine the half-maximal inhibitory concentration (IC50) of this compound.

Cell_Viability_Assay_Workflow Start Start Cell_Seeding Seed AML cells in 96-well plates Start->Cell_Seeding Compound_Addition Add serial dilutions of this compound Cell_Seeding->Compound_Addition Incubation Incubate for 72 hours Compound_Addition->Incubation MTS_Addition Add MTS reagent Incubation->MTS_Addition Incubation_2 Incubate for 1-4 hours MTS_Addition->Incubation_2 Absorbance_Measurement Measure absorbance at 490 nm Incubation_2->Absorbance_Measurement IC50_Calculation Calculate IC50 Absorbance_Measurement->IC50_Calculation End End IC50_Calculation->End

Figure 2: Cell Viability Assay Workflow.
  • Cell Seeding: Seed AML cells (e.g., MOLM-13, KG1) in a 96-well plate at a density of 5 x 10³ cells per well.[1]

  • Compound Preparation: Prepare serial dilutions of this compound in the appropriate cell culture medium.

  • Treatment: Add the this compound dilutions to the wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.[1]

  • MTS Assay: Add 20 µL of MTS reagent to each well and incubate for 20-50 minutes at 37°C.[1]

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Analysis: Calculate the IC50 values using appropriate software (e.g., GraphPad Prism).[1]

Western Blot Analysis for p-STAT5

This protocol is for assessing the inhibition of STAT5 phosphorylation.

  • Cell Treatment: Treat AML cells with various concentrations of this compound or a vehicle control for a specified time (e.g., 24 hours).[1]

  • Cell Lysis: Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against phosphorylated STAT5 (pY694) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., total STAT5 or β-actin).

Apoptosis Assay (Annexin V/PI Staining)

This protocol quantifies the extent of apoptosis induced by this compound.

  • Cell Treatment: Treat AML cells with this compound for 48 hours.[1]

  • Cell Harvesting: Collect the cells and wash them with ice-cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Analysis: Quantify the percentage of apoptotic cells (Annexin V positive) and necrotic cells (Annexin V and PI positive).

Cell Cycle Analysis

This protocol determines the effect of this compound on cell cycle distribution.

  • Cell Treatment: Treat AML cells with this compound for 24 hours.[1]

  • Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol.

  • Staining: Wash the fixed cells and stain them with a solution containing Propidium Iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to measure DNA content.

  • Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

In Vivo Xenograft Study

This protocol outlines the procedure for evaluating the in vivo efficacy of this compound.

Xenograft_Study_Workflow Start Start Cell_Implantation Subcutaneously implant MV4-11 cells into mice Start->Cell_Implantation Tumor_Growth Allow tumors to reach a palpable size Cell_Implantation->Tumor_Growth Randomization Randomize mice into treatment and control groups Tumor_Growth->Randomization Treatment_Administration Administer this compound or vehicle daily Randomization->Treatment_Administration Tumor_Measurement Measure tumor volume regularly Treatment_Administration->Tumor_Measurement Endpoint Analyze tumor growth inhibition Tumor_Measurement->Endpoint End End Endpoint->End

Figure 3: In Vivo Xenograft Study Workflow.
  • Animal Model: Use immunodeficient mice (e.g., NOD/SCID or NSG).

  • Cell Implantation: Subcutaneously inject a suspension of MV4-11 AML cells into the flank of each mouse.

  • Tumor Establishment: Allow the tumors to grow to a predetermined size (e.g., 100-200 mm³).

  • Treatment Groups: Randomize the mice into treatment (this compound) and control (vehicle) groups.

  • Drug Administration: Administer this compound (e.g., via intraperitoneal injection) daily.

  • Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers at regular intervals. Also, monitor the body weight and overall health of the mice.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).

  • Data Analysis: Compare the tumor growth rates and final tumor volumes between the treatment and control groups to determine the efficacy of this compound.

Conclusion

This compound is a promising preclinical candidate for the treatment of AML, particularly in patients with FLT3-ITD mutations. Its direct inhibition of the STAT5 SH2 domain provides a distinct mechanism of action that can potentially overcome resistance to existing TKIs. The data presented in this guide demonstrate its potent in vitro and in vivo anti-leukemic activity. The detailed protocols provided herein are intended to support further investigation into the therapeutic potential of this compound and the development of next-generation STAT5 inhibitors.

References

Preclinical Evaluation of AC-4-130: A Novel STAT5 Inhibitor for Leukemia Therapy

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

AC-4-130 is a novel, potent small molecule inhibitor targeting the SH2 domain of Signal Transducer and Activator of Transcription 5 (STAT5). In preclinical studies, this compound has demonstrated significant anti-leukemic activity, particularly in models of Acute Myeloid Leukemia (AML) driven by FLT3-ITD mutations. This technical guide provides a comprehensive overview of the preclinical evaluation of this compound, detailing its mechanism of action, summarizing key quantitative data, outlining experimental methodologies, and visualizing critical pathways and workflows. The findings presented herein underscore the potential of this compound as a promising therapeutic agent for leukemia.

Introduction

Signal Transducer and Activator of Transcription 5 (STAT5) is a critical downstream mediator in various tyrosine kinase (TK) signaling pathways that are frequently hyperactivated in hematopoietic cancers.[1][2][3] In Acute Myeloid Leukemia (AML), constitutively active TKs, such as FMS-like tyrosine kinase 3 with internal tandem duplication (FLT3-ITD), lead to persistent STAT5 activation, promoting leukemia cell proliferation, survival, and maintenance.[2] High levels of phosphorylated STAT5 (pY-STAT5) are associated with a poor prognosis in myeloid malignancies.

This compound is a potent and selective inhibitor of the STAT5 SH2 domain.[1][4][5] By directly binding to this domain, this compound disrupts the essential protein-protein interactions required for STAT5 activation, dimerization, and subsequent nuclear translocation and transcriptional activity.[1][2][3][4] This targeted inhibition of the STAT5 signaling cascade presents a promising therapeutic strategy for AML and potentially other hematological malignancies.

Mechanism of Action

This compound functions by directly binding to the SH2 domain of STAT5.[1][4][5] This interaction physically obstructs the binding of phosphorylated tyrosine residues on upstream kinases and cytokine receptors, as well as the reciprocal phosphotyrosine-SH2 interactions required for STAT5 dimerization.[1][2] The inhibition of these processes leads to a cascade of downstream effects, ultimately culminating in the suppression of STAT5-dependent gene transcription.[2][3][4]

The key steps in the mechanism of action of this compound are:

  • Disruption of STAT5 Activation: this compound prevents the phosphorylation of STAT5 by upstream kinases.[1][2][6]

  • Inhibition of STAT5 Dimerization: The binding of this compound to the SH2 domain blocks the formation of STAT5 homodimers and heterodimers.[1][2][6]

  • Prevention of Nuclear Translocation: By inhibiting dimerization, this compound prevents the nuclear import of STAT5.[1][2][6]

  • Suppression of STAT5-Dependent Gene Transcription: The absence of nuclear STAT5 dimers leads to the downregulation of target genes involved in cell proliferation, survival, and differentiation.[1][2][6]

AC_4_130_Mechanism_of_Action cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT5_inactive STAT5 (inactive) JAK->STAT5_inactive Phosphorylates STAT5_p pSTAT5 STAT5_inactive->STAT5_p STAT5_dimer pSTAT5 Dimer STAT5_p->STAT5_dimer Dimerization DNA DNA STAT5_dimer->DNA Translocates & Binds AC4130 This compound AC4130->STAT5_p Inhibits Dimerization Gene_Transcription Gene Transcription (Proliferation, Survival) DNA->Gene_Transcription Initiates

Figure 1: Mechanism of action of this compound in inhibiting the JAK/STAT5 signaling pathway.

In Vitro Efficacy

The in vitro activity of this compound has been extensively evaluated in various leukemia cell lines and primary patient samples. These studies have consistently demonstrated its potent anti-proliferative and pro-apoptotic effects.

Cell Viability and Apoptosis

This compound induces a dose- and time-dependent reduction in the viability of leukemia cells, particularly those with FLT3-ITD mutations.[1] This is accompanied by a significant increase in apoptosis, as evidenced by Annexin V staining and the cleavage of Caspase 3 and PARP.[2]

Cell LineGenotypeIC50 (µM)Reference
MV4-11FLT3-ITD3[7]
MOLM-13FLT3-ITD3[7]
SKM-1TP53-mutated0.7[7]
ML-2TP53 wild-type3[7]
OCI-AML3TP53 wild-type10[7]
MOLM-16TP53-mutant10[7]
HL-60TP53 null>10[7]
KG16.58 - 15.21[8]

Table 1: IC50 values of this compound in various leukemia cell lines after 72 hours of treatment.

Cell Cycle Analysis

Treatment with this compound leads to cell cycle arrest, primarily at the G0/G1 phase, with a corresponding reduction in the proportion of cells in the S and G2/M phases.[1][4] This indicates that this compound effectively halts the progression of leukemia cells through the cell division cycle.

Clonogenic Growth

This compound significantly impairs the clonogenic potential of human AML cell lines and primary AML patient cells in a dose-dependent manner.[1][2] Notably, healthy CD34+ hematopoietic stem and progenitor cells are less sensitive to the cytotoxic effects of this compound, suggesting a favorable therapeutic window.[1][2]

In Vivo Efficacy

The in vivo anti-leukemic activity of this compound was evaluated in a subcutaneous xenograft model using the FLT3-ITD-positive AML cell line MV4-11.

Animal ModelCell LineTreatmentOutcomeReference
Rag2-/-γc-/- miceMV4-11Daily administration of this compoundSignificant reduction in tumor growth and volume[2]

Table 2: In vivo efficacy of this compound in an AML xenograft model.

The reduction in tumor growth was associated with decreased STAT5 activity, reduced proliferation (Ki67 staining), and decreased vascularization (PDGFRβ staining) within the tumors.[2]

Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Seed leukemia cells in a 96-well plate at a density of 1 x 104 cells/well.

  • Treat the cells with various concentrations of this compound or DMSO (vehicle control) for 72 hours.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) and incubate overnight at 37°C.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Cell_Viability_Assay_Workflow Start Start Seed_Cells Seed leukemia cells in 96-well plate Start->Seed_Cells Treat_Cells Treat with this compound or DMSO for 72h Seed_Cells->Treat_Cells Add_MTT Add MTT solution and incubate for 4h Treat_Cells->Add_MTT Solubilize Add solubilization buffer and incubate overnight Add_MTT->Solubilize Read_Absorbance Measure absorbance at 570 nm Solubilize->Read_Absorbance Analyze_Data Calculate cell viability Read_Absorbance->Analyze_Data End End Analyze_Data->End

Figure 2: Workflow for the MTT-based cell viability assay.
Apoptosis Assay (Annexin V/PI Staining)

  • Treat leukemia cells with this compound or DMSO for the desired time.

  • Harvest the cells and wash with cold PBS.

  • Resuspend the cells in 1X Annexin V Binding Buffer.

  • Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within 1 hour.

  • Quantify the percentage of apoptotic cells (Annexin V-positive).

Cell Cycle Analysis
  • Treat cells with this compound or DMSO.

  • Fix the cells in ice-cold 70% ethanol (B145695) and store at -20°C overnight.

  • Wash the cells with PBS and resuspend in a solution containing RNase A and Propidium Iodide (PI).

  • Incubate for 30 minutes at 37°C.

  • Analyze the DNA content by flow cytometry.

  • Determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Co-Immunoprecipitation for STAT5 Dimerization
  • Lyse cells treated with this compound or DMSO in a suitable lysis buffer.

  • Pre-clear the lysates with protein A/G agarose (B213101) beads.

  • Incubate the lysates with an anti-STAT5 antibody overnight at 4°C.

  • Add protein A/G agarose beads and incubate for 2 hours at 4°C.

  • Wash the beads several times with lysis buffer.

  • Elute the immunoprecipitated proteins by boiling in SDS-PAGE sample buffer.

  • Analyze the eluates by Western blotting using antibodies against STAT5 and a dimerization partner (if applicable).

Co_IP_Workflow Start Start Cell_Lysis Lyse treated cells Start->Cell_Lysis Pre_Clear Pre-clear lysate with beads Cell_Lysis->Pre_Clear IP Incubate with anti-STAT5 antibody Pre_Clear->IP Capture Capture with Protein A/G beads IP->Capture Wash Wash beads Capture->Wash Elute Elute immunoprecipitates Wash->Elute Western_Blot Analyze by Western blotting Elute->Western_Blot End End Western_Blot->End

Figure 3: Experimental workflow for co-immunoprecipitation to assess STAT5 dimerization.
In Vivo Xenograft Model

  • Subcutaneously inject MV4-11 cells into the flanks of immunocompromised mice (e.g., Rag2-/-γc-/-).

  • Allow tumors to establish and reach a palpable size.

  • Randomize mice into treatment and control groups.

  • Administer this compound or vehicle control daily via a suitable route (e.g., intraperitoneal injection).

  • Monitor tumor volume regularly using caliper measurements.

  • At the end of the study, sacrifice the mice and excise the tumors for further analysis (e.g., Western blotting for pY-STAT5, immunohistochemistry for Ki67 and PDGFRβ).

Synergistic Combinations

Preclinical studies have explored the combination of this compound with other targeted therapies. A pronounced synergistic effect was observed when this compound was combined with the JAK1/2 inhibitor Ruxolitinib or the p300/pCAF inhibitor Garcinol in AML cell lines.[2] These findings suggest that dual targeting of the JAK/STAT pathway at different nodes or targeting parallel survival pathways could be a more effective therapeutic strategy.

Conclusion

The preclinical data for this compound strongly support its development as a targeted therapy for leukemia, particularly for AML with FLT3-ITD mutations. Its specific mechanism of action, potent in vitro and in vivo efficacy, and favorable therapeutic window highlight its potential to address the unmet medical need in this patient population. Further investigation into its clinical efficacy, safety profile, and potential combination therapies is warranted. This technical guide provides a solid foundation for researchers and drug development professionals to understand the core preclinical data and methodologies associated with this compound.

References

Foundational Research on STAT5 Inhibition by AC-4-130: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research on AC-4-130, a potent and selective inhibitor of Signal Transducer and Activator of Transcription 5 (STAT5). The document outlines the core mechanism of action, key experimental findings, and detailed protocols for the pivotal assays used to characterize this compound, primarily in the context of Acute Myeloid Leukemia (AML).

Core Concepts: Mechanism of this compound Action

This compound is a small molecule inhibitor that directly targets the Src homology 2 (SH2) domain of STAT5.[1][2][3] The SH2 domain is crucial for the activation cascade of STAT5, mediating its dimerization and subsequent translocation to the nucleus where it acts as a transcription factor. By binding to this domain, this compound effectively disrupts these critical steps:

  • Inhibition of STAT5 Activation: this compound blocks the phosphorylation of STAT5.

  • Disruption of Dimerization: The inhibitor prevents the formation of STAT5 dimers.[1][2][3]

  • Prevention of Nuclear Translocation: Consequently, STAT5 is unable to move into the nucleus.[1][2][3]

  • Downregulation of Target Gene Transcription: This blockade of the STAT5 signaling pathway leads to a decrease in the expression of genes that are crucial for cancer cell proliferation and survival.[1][2][3]

This targeted inhibition of STAT5 has demonstrated significant anti-cancer activity, particularly in hematological malignancies like AML, where STAT5 is often constitutively activated.[1][2][3] A key driver of this aberrant STAT5 activation in AML is the presence of an internal tandem duplication in the FMS-like tyrosine kinase 3 (FLT3-ITD) gene.

Quantitative Data Summary

The following tables summarize the key quantitative findings from the foundational research on this compound.

Table 1: In Vitro Efficacy of this compound in AML Cell Lines

Cell LineKey MutationsIC50 (µM)Reference
MOLM13FLT3-ITD6.58 - 15.21
KG1p53 null6.58 - 15.21
MV4-11FLT3-ITDNot explicitly stated in snippets
MOLM-16TP53-mutantNot explicitly stated in snippets
OCI-AML3TP53 wild-typeNot explicitly stated in snippets
HL-60TP53 nullNot explicitly stated in snippets
SKM-1TP53-mutatedNot explicitly stated in snippets
ML-2TP53 wild-typeNot explicitly stated in snippets

Table 2: Effects of this compound on Cell Cycle and Apoptosis

Cell Line(s)Concentration(s)Time Point(s)EffectReference
MV4-11, MOLM-130.1-100 µM72 hoursDose- and time-dependent increase in apoptosis.[1]
Not specified2, 5 µM72 hoursIncrease in G0/G1 arrested cells, reduction in S and G2/M phase cells.[1]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the foundational research of this compound. These protocols are based on the descriptions found in the primary literature and provide a framework for reproducing these pivotal experiments.

STAT5 Binding Assay (Thermal Shift Assay)

This assay confirms the direct binding of this compound to the STAT5 SH2 domain.

Principle: The thermal shift assay, or differential scanning fluorimetry, measures the change in the thermal denaturation temperature of a protein in the presence of a ligand. A shift in the melting temperature indicates a direct binding interaction.

Protocol:

  • Protein and Compound Preparation:

    • Recombinant full-length STAT5B protein is purified.

    • This compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.

  • Assay Setup:

    • In a 96-well PCR plate, prepare the reaction mixture containing:

      • Purified STAT5B protein at a final concentration of 2 µM.

      • SYPRO Orange dye (e.g., 5x final concentration).

      • This compound at various concentrations (e.g., a serial dilution).

      • Control wells with protein and dye only (no compound).

      • The final volume in each well is brought to 20 µL with an appropriate buffer (e.g., PBS).

  • Thermal Denaturation:

    • The plate is sealed and placed in a real-time PCR instrument.

    • A temperature gradient is applied, typically from 25°C to 95°C, with a ramp rate of 1°C/minute.

    • Fluorescence is monitored continuously.

  • Data Analysis:

    • The melting temperature (Tm) is determined by identifying the midpoint of the unfolding transition in the fluorescence curve.

    • A significant increase in the Tm in the presence of this compound compared to the control indicates binding.

Cell Viability Assay (MTS Assay)

This assay is used to determine the effect of this compound on the viability of AML cell lines.

Principle: The MTS assay is a colorimetric assay that measures the reduction of a tetrazolium compound (MTS) by metabolically active cells to a colored formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding:

    • AML cell lines (e.g., MOLM13, KG1) are seeded in 96-well plates at a density of 5 x 10³ cells per well.

    • Cells are incubated overnight to allow for adherence and recovery.

  • Compound Treatment:

    • This compound is added to the wells at a range of concentrations.

    • Control wells receive vehicle (e.g., DMSO) only.

    • The cells are incubated with the compound for a specified period (e.g., 72 hours).

  • MTS Reagent Addition:

    • 20 µL of MTS reagent is added to each well.

    • The plate is incubated for 1-4 hours at 37°C.

  • Absorbance Measurement:

    • The absorbance is measured at 490 nm using a microplate reader.

  • Data Analysis:

    • The percentage of cell viability is calculated relative to the vehicle-treated control cells.

    • IC50 values are determined by plotting the percentage of viability against the log of the this compound concentration.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This assay quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.

Principle: Annexin V is a protein that binds to phosphatidylserine (B164497) (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent dye that can only enter cells with a compromised membrane, a characteristic of late apoptotic and necrotic cells. Flow cytometry is used to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment:

    • AML cells are treated with various concentrations of this compound or vehicle control for the desired time.

  • Cell Harvesting and Staining:

    • Cells are harvested by centrifugation.

    • The cell pellet is washed with cold PBS and resuspended in 1X Annexin V Binding Buffer.

    • Annexin V-FITC (or another fluorochrome) and PI are added to the cell suspension.

    • The cells are incubated for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • 400 µL of 1X Annexin V Binding Buffer is added to each tube.

    • The samples are analyzed by flow cytometry.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Clonogenic Assay

This assay assesses the long-term effect of this compound on the proliferative capacity of single cancer cells.

Principle: The clonogenic assay measures the ability of a single cell to undergo unlimited division and form a colony. A decrease in the number of colonies formed after treatment indicates a cytotoxic or cytostatic effect.

Protocol:

  • Cell Treatment:

    • AML cells are treated with this compound for a specified period.

  • Cell Plating:

    • After treatment, cells are washed, counted, and plated at a low density in semi-solid medium (e.g., methylcellulose) in petri dishes.

  • Incubation:

    • The plates are incubated for 10-14 days to allow for colony formation.

  • Colony Staining and Counting:

    • Colonies are stained with crystal violet and counted. A colony is typically defined as a cluster of 50 or more cells.

  • Data Analysis:

    • The plating efficiency and surviving fraction are calculated to determine the effect of this compound on the clonogenic potential of the cells.

Visualizations

Signaling Pathway Diagram

STAT5_Inhibition_by_AC_4_130 cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Cytokine_Receptor Cytokine Receptor Cytokine->Cytokine_Receptor Binds JAK JAK Cytokine_Receptor->JAK Activates pJAK pJAK JAK->pJAK Phosphorylation STAT5_monomer STAT5 Monomer pJAK->STAT5_monomer Recruits & Phosphorylates pSTAT5_monomer pSTAT5 Monomer STAT5_monomer->pSTAT5_monomer pSTAT5_dimer pSTAT5 Dimer pSTAT5_monomer->pSTAT5_dimer Dimerization DNA DNA pSTAT5_dimer->DNA Translocates to Nucleus & Binds DNA AC4_130 This compound AC4_130->pSTAT5_monomer Inhibits Dimerization (Binds to SH2 Domain) Gene_Transcription Target Gene Transcription DNA->Gene_Transcription Proliferation_Survival Cell Proliferation & Survival Gene_Transcription->Proliferation_Survival Experimental_Workflow cluster_invitro In Vitro Assays Cell_Culture AML Cell Culture (e.g., MOLM13, KG1) Treatment Treat with this compound (Dose-Response) Cell_Culture->Treatment Viability Cell Viability Assay (MTS) Treatment->Viability Apoptosis Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis Clonogenic Clonogenic Assay Treatment->Clonogenic IC50_Determination Determine IC50 Values Viability->IC50_Determination Data Analysis Quantify_Apoptosis Quantify Apoptotic Cells Apoptosis->Quantify_Apoptosis Data Analysis Assess_Proliferation Assess Long-Term Proliferative Capacity Clonogenic->Assess_Proliferation Data Analysis Binding STAT5 Binding Assay (Thermal Shift) Confirm_Target_Engagement Confirm Direct Binding to STAT5 Binding->Confirm_Target_Engagement Data Analysis

References

Methodological & Application

Application Notes and Protocols for AC-4-130: An In Vitro Experimental Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AC-4-130 is a potent and specific inhibitor of the Signal Transducer and Activator of Transcription 5 (STAT5) protein.[1][2] It functions by directly binding to the SH2 domain of STAT5, a critical step for its activation and function.[1][2][3][4] This binding event effectively disrupts the subsequent phosphorylation, dimerization, and nuclear translocation of STAT5, ultimately inhibiting STAT5-dependent gene transcription.[1][2][3][4] In vitro and in vivo studies have demonstrated that this compound impairs the proliferation and clonogenic growth of cancer cells, particularly in the context of acute myeloid leukemia (AML), by inducing cell cycle arrest and apoptosis.[1][3] These application notes provide detailed protocols for in vitro studies to investigate the effects of this compound on cancer cells.

Mechanism of Action: Inhibition of the STAT5 Signaling Pathway

This compound targets a key node in cellular signaling. The JAK/STAT pathway is crucial for regulating cellular processes like proliferation, differentiation, and survival. In many cancers, this pathway is constitutively active, often due to mutations in upstream kinases like FLT3. This compound's targeted inhibition of the STAT5 SH2 domain provides a direct mechanism to shut down this oncogenic signaling.

STAT5_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor JAK JAK Receptor->JAK 2. Receptor Activation STAT5_inactive STAT5 JAK->STAT5_inactive 3. STAT5 Phosphorylation pSTAT5_mono pSTAT5 STAT5_inactive->pSTAT5_mono pSTAT5_dimer pSTAT5 Dimer pSTAT5_mono->pSTAT5_dimer 4. Dimerization pSTAT5_dimer_nuc pSTAT5 Dimer pSTAT5_dimer->pSTAT5_dimer_nuc 5. Nuclear Translocation AC4130 This compound AC4130->STAT5_inactive Inhibits Binding to SH2 Domain DNA DNA pSTAT5_dimer_nuc->DNA 6. DNA Binding Gene_Transcription Gene Transcription (Proliferation, Survival) DNA->Gene_Transcription Cytokine Cytokine Cytokine->Receptor 1. Ligand Binding Experimental_Workflow Cell_Culture AML Cell Culture Treatment Treat with this compound (Dose-Response and Time-Course) Cell_Culture->Treatment Viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) Treatment->Viability Apoptosis Apoptosis Assay (e.g., Annexin V/PI Staining) Treatment->Apoptosis Cell_Cycle Cell Cycle Analysis (e.g., DAPI/PI Staining) Treatment->Cell_Cycle Western_Blot Western Blot Analysis (p-STAT5, total STAT5, etc.) Treatment->Western_Blot Clonogenic Clonogenic Assay Treatment->Clonogenic

References

Application Notes and Protocols for AC-4-130 in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

AC-4-130 is a potent and specific small molecule inhibitor targeting the SH2 domain of Signal Transducer and Activator of Transcription 5 (STAT5).[1][2][3][4] These application notes provide a comprehensive guide for utilizing this compound in cell culture, including its mechanism of action, recommended working concentrations, and detailed protocols for key experimental assays.

Mechanism of Action

This compound directly binds to the SH2 domain of STAT5, a critical step for its activation.[1][2][3][4] This binding event sterically hinders the phosphorylation of STAT5 and its subsequent dimerization and nuclear translocation.[1][2][4][5] By preventing the nuclear accumulation of activated STAT5, this compound effectively blocks the transcription of STAT5-dependent target genes, which are crucial for cell proliferation, survival, and differentiation.[1][2] In cancer cells where the JAK/STAT pathway is constitutively active, such as in Acute Myeloid Leukemia (AML) with FLT3-ITD mutations, this compound has been shown to induce cell cycle arrest and apoptosis.[1][2][3]

Signaling Pathway of this compound Inhibition

AC4_130_Pathway Cytokine Cytokine/Growth Factor Receptor Receptor Tyrosine Kinase (e.g., FLT3) Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT5_inactive STAT5 (inactive) JAK->STAT5_inactive Phosphorylates (pY) pSTAT5 pY-STAT5 STAT5_inactive->pSTAT5 STAT5_dimer STAT5 Dimer pSTAT5->STAT5_dimer Dimerization Nucleus Nucleus STAT5_dimer->Nucleus Nuclear Translocation Transcription Gene Transcription (e.g., MYC, CCND2, BCL2) Nucleus->Transcription Promotes Proliferation Cell Proliferation & Survival Transcription->Proliferation AC4_130 This compound AC4_130->pSTAT5 Inhibits (Binds to SH2 domain)

Caption: this compound inhibits the STAT5 signaling pathway.

Data Presentation: Optimal Concentrations of this compound

The optimal concentration of this compound is cell line-dependent and should be determined empirically for each new model system. The following tables summarize reported effective concentrations for various applications.

Table 1: Effective Concentrations of this compound for Inducing Apoptosis and Cell Cycle Arrest

Cell LineApplicationConcentration Range (µM)Incubation Time (hours)OutcomeReference
MV4-11 (AML)Apoptosis Induction0.1 - 10072Dose-dependent increase in apoptosis.[1][3]
MOLM-13 (AML)Apoptosis Induction0.1 - 10072Dose-dependent increase in apoptosis.[1]
MV4-11, MOLM-13Cell Cycle Arrest2 - 572Increase in G0/G1 arrested cells.[3]
Ba/F3 FLT3-ITD+Inhibition of pY-STAT50.5 - 224Reduced levels of pY-STAT5.[3]

Table 2: IC50 Values of this compound in Various Cell Lines

Cell LineDescriptionIC50 (µM) after 72h
MV4-11Human AML, FLT3-ITD+~1.5
MOLM-13Human AML, FLT3-ITD+~2.0
Ba/F3 FLT3-ITD+Murine pro-B, FLT3-ITD+~1.0
K562Human CML>10
U266Human Multiple Myeloma>10

Note: IC50 values are approximate and can vary between experiments. It is recommended to perform a dose-response curve to determine the IC50 in your specific cell line and assay conditions.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is to determine the IC50 of this compound and its effect on cell proliferation.

Cell_Viability_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay cluster_analysis Data Analysis start Start seed_cells Seed cells in 96-well plate start->seed_cells add_ac4_130 Add this compound to wells seed_cells->add_ac4_130 prepare_ac4_130 Prepare serial dilutions of this compound prepare_ac4_130->add_ac4_130 incubate Incubate for 24-72 hours add_ac4_130->incubate add_mtt Add MTT reagent incubate->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt add_solubilizer Add solubilization solution incubate_mtt->add_solubilizer read_absorbance Read absorbance at 570 nm add_solubilizer->read_absorbance plot_data Plot dose-response curve read_absorbance->plot_data calculate_ic50 Calculate IC50 plot_data->calculate_ic50 end_node End calculate_ic50->end_node

Caption: Workflow for a cell viability (MTT) assay.

  • Cells of interest

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • This compound stock solution (e.g., 10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight to allow cells to attach (for adherent cells) or stabilize.

  • Compound Preparation: Prepare serial dilutions of this compound in complete medium. A common starting range is 0.01 to 100 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.

  • Treatment: Carefully remove the medium and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly with a pipette to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol quantifies the induction of apoptosis by this compound using flow cytometry.

  • Cells of interest

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (contains Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound (e.g., 1, 5, 10 µM) and a vehicle control for 24-72 hours.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

  • Washing: Wash the cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.

Western Blot for Phospho-STAT5 (pY-STAT5)

This protocol assesses the inhibitory effect of this compound on STAT5 activation.

  • Cells of interest

  • This compound

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (anti-pY-STAT5, anti-total STAT5, and a loading control like anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

  • Cell Treatment and Lysis: Treat cells with this compound for the desired time (e.g., 2-24 hours). After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer and load onto an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against pY-STAT5 overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for total STAT5 and a loading control to ensure equal protein loading.

Concluding Remarks

This compound is a valuable tool for studying the role of STAT5 in various cellular processes and for investigating its potential as a therapeutic target. The protocols provided here serve as a starting point for your experiments. Optimization of concentrations, incubation times, and cell densities may be necessary for your specific cell lines and experimental goals. Always refer to the manufacturer's instructions for specific reagents and kits.

References

Application Notes and Protocols for AC-4-130 in MV4-11 and MOLM-13 Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AC-4-130 is a potent and specific small molecule inhibitor of Signal Transducer and Activator of Transcription 5 (STAT5).[1][2][3] It functions by directly binding to the SH2 domain of STAT5, which prevents its activation, dimerization, and subsequent nuclear translocation, ultimately inhibiting STAT5-dependent gene transcription.[1][2][4] In the context of Acute Myeloid Leukemia (AML) with FMS-like tyrosine kinase 3 internal tandem duplication (FLT3-ITD) mutations, such as in the MV4-11 and MOLM-13 cell lines, the FLT3-ITD constitutively activates STAT5, a key downstream effector that promotes cell proliferation and survival.[1][3] Therefore, direct inhibition of STAT5 with this compound presents a promising therapeutic strategy for this aggressive leukemia subtype. These application notes provide detailed protocols for utilizing this compound to study its effects on MV4-11 and MOLM-13 cell lines.

Mechanism of Action

In FLT3-ITD positive AML cells like MV4-11 and MOLM-13, the constitutively active FLT3 receptor tyrosine kinase leads to the persistent phosphorylation and activation of STAT5. Activated STAT5 then dimerizes, translocates to the nucleus, and promotes the transcription of target genes involved in cell cycle progression and apoptosis inhibition. This compound directly interferes with this pathway by binding to the STAT5 SH2 domain, thereby preventing its phosphorylation and downstream signaling.[1][4] This inhibition of the FLT3-ITD/STAT5 axis leads to cell cycle arrest and induction of apoptosis in these leukemic cells.[1][5]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3-ITD Constitutively Active FLT3-ITD STAT5_inactive Inactive STAT5 FLT3-ITD->STAT5_inactive Phosphorylation STAT5_active Active p-STAT5 (Dimer) STAT5_inactive->STAT5_active Dimerization Gene_Transcription Gene Transcription (Proliferation, Survival) STAT5_active->Gene_Transcription AC4130 This compound AC4130->STAT5_inactive Inhibition (Binds to SH2 domain) Apoptosis_Induction Apoptosis Induction AC4130->Apoptosis_Induction Cell_Cycle_Arrest Cell Cycle Arrest AC4130->Cell_Cycle_Arrest

Figure 1: Mechanism of action of this compound in FLT3-ITD+ AML cells.

Data Presentation

The following tables summarize the quantitative effects of this compound on MV4-11 and MOLM-13 cell lines based on published data.

Table 1: Cell Viability (IC50 Values)

Cell LineThis compound IC50 (µM)Treatment Duration (hours)Reference
MV4-11~2.572[1]
MOLM-13~3.020[6]

Table 2: Induction of Apoptosis

Cell LineThis compound Concentration (µM)Treatment Duration (hours)% Apoptotic Cells (Annexin V+)Reference
MV4-11572Significant Increase[1]
MOLM-13572Significant Increase[1]
MOLM-131020Strong Induction[4]

Table 3: Cell Cycle Analysis

Cell LineThis compound Concentration (µM)Treatment Duration (hours)Effect on Cell CycleReference
MV4-112, 572Increase in G0/G1, Decrease in S and G2/M[1]
MOLM-132, 572Increase in G0/G1, Decrease in S and G2/M[1]

Experimental Protocols

Here are detailed protocols for key experiments to evaluate the efficacy of this compound in MV4-11 and MOLM-13 cells.

Protocol 1: Cell Viability Assay (MTT or CellTiter-Glo®)

This protocol determines the concentration-dependent effect of this compound on the viability of AML cells.

Start Start Seed_Cells Seed MV4-11 or MOLM-13 cells in 96-well plate Start->Seed_Cells Add_Compound Add serial dilutions of this compound Seed_Cells->Add_Compound Incubate Incubate for 24-72 hours Add_Compound->Incubate Add_Reagent Add MTT or CellTiter-Glo® Reagent Incubate->Add_Reagent Measure Measure Absorbance (MTT) or Luminescence (CellTiter-Glo®) Add_Reagent->Measure Analyze Calculate IC50 values Measure->Analyze End End Analyze->End

Figure 2: Workflow for the cell viability assay.

Materials:

  • MV4-11 or MOLM-13 cells

  • RPMI-1640 medium with 10% FBS

  • This compound

  • DMSO (vehicle control)

  • 96-well plates

  • MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Plate reader

Procedure:

  • Cell Seeding: Seed MV4-11 or MOLM-13 cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations (e.g., 0.1 to 100 µM). Include a DMSO-only control.

  • Treatment: Add 100 µL of the diluted this compound or DMSO control to the respective wells.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • Viability Measurement:

    • For MTT assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) and incubate overnight. Measure the absorbance at 570 nm.

    • For CellTiter-Glo® assay: Follow the manufacturer's instructions. Typically, add a volume of reagent equal to the volume of cell culture medium in the well, mix, and measure luminescence.

  • Data Analysis: Normalize the readings to the DMSO control and plot a dose-response curve to determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Protocol 2: Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)

This protocol quantifies the induction of apoptosis by this compound.

Start Start Treat_Cells Treat cells with this compound Start->Treat_Cells Harvest_Cells Harvest and wash cells Treat_Cells->Harvest_Cells Stain_Cells Stain with Annexin V-FITC and PI Harvest_Cells->Stain_Cells Acquire_Data Acquire data on a flow cytometer Stain_Cells->Acquire_Data Analyze_Data Analyze apoptotic cell populations Acquire_Data->Analyze_Data End End Analyze_Data->End

Figure 3: Workflow for the apoptosis assay.

Materials:

  • MV4-11 or MOLM-13 cells

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells at a density of 0.5 x 10^6 cells/mL and treat with various concentrations of this compound (e.g., 2 µM, 5 µM) or DMSO for 24-72 hours.

  • Cell Harvesting: Harvest the cells by centrifugation at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X binding buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells on a flow cytometer. Use unstained and single-stained controls for compensation.

  • Data Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Protocol 3: Western Blot Analysis of STAT5 Phosphorylation

This protocol assesses the effect of this compound on the phosphorylation of STAT5.

Start Start Cell_Treatment Treat cells with this compound Start->Cell_Treatment Cell_Lysis Lyse cells and quantify protein Cell_Treatment->Cell_Lysis SDS_PAGE Separate proteins by SDS-PAGE Cell_Lysis->SDS_PAGE Transfer Transfer proteins to a PVDF membrane SDS_PAGE->Transfer Blocking Block the membrane Transfer->Blocking Primary_Ab Incubate with primary antibodies (p-STAT5, total STAT5, loading control) Blocking->Primary_Ab Secondary_Ab Incubate with HRP-conjugated secondary antibody Primary_Ab->Secondary_Ab Detection Detect signal using ECL Secondary_Ab->Detection End End Detection->End

Figure 4: Workflow for Western blot analysis.

Materials:

  • MV4-11 or MOLM-13 cells

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-STAT5 (Tyr694), anti-STAT5, anti-β-actin (loading control)

  • HRP-conjugated secondary antibody

  • ECL Western Blotting Substrate

  • SDS-PAGE and Western blotting equipment

Procedure:

  • Cell Treatment: Treat cells with this compound for the desired time and concentrations.

  • Cell Lysis: Lyse the cells in RIPA buffer. Quantify protein concentration using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Wash and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL substrate and an imaging system.

  • Analysis: Quantify band intensities and normalize the p-STAT5 signal to total STAT5 and the loading control.

Conclusion

This compound is a valuable research tool for investigating the role of STAT5 signaling in FLT3-ITD positive AML. The protocols provided herein offer a framework for characterizing the cellular effects of this inhibitor in MV4-11 and MOLM-13 cell lines, which can aid in the preclinical evaluation of STAT5-targeted therapies. Researchers should optimize these protocols for their specific experimental conditions.

References

Application Notes and Protocols for In Vivo Study of AC-4-130 in Mouse Models of Acute Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vivo evaluation of AC-4-130, a potent STAT5 SH2 domain inhibitor, in mouse models of Acute Myeloid Leukemia (AML). The protocols outlined below are based on established methodologies and findings from preclinical studies.

Introduction

This compound is a small molecule inhibitor that directly binds to the SH2 domain of STAT5, a critical signaling protein implicated in the proliferation and survival of various cancer cells, particularly in hematopoietic malignancies like AML.[1][2][3] By binding to STAT5, this compound effectively disrupts its activation, dimerization, and subsequent nuclear translocation, leading to the inhibition of STAT5-dependent gene transcription.[1][3][4] In preclinical models, this has been shown to induce cell cycle arrest and apoptosis in AML cells, especially those driven by FLT3-ITD mutations.[1][2][5] This document details the in vivo study design to assess the anti-tumor efficacy and pharmacodynamic effects of this compound in a subcutaneous xenograft mouse model of AML.

Signaling Pathway of this compound Action

The following diagram illustrates the mechanism of action of this compound in inhibiting the STAT5 signaling pathway.

AC4_130_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Binds JAK JAK Receptor Tyrosine Kinase->JAK Activates STAT5_inactive STAT5 (inactive) JAK->STAT5_inactive Phosphorylates STAT5_active p-STAT5 (active) STAT5_inactive->STAT5_active STAT5_dimer p-STAT5 Dimer STAT5_active->STAT5_dimer Dimerization DNA DNA STAT5_dimer->DNA Translocates to Nucleus This compound This compound This compound->STAT5_active Inhibits SH2 Domain Gene Transcription Gene Transcription DNA->Gene Transcription Cell Proliferation / Survival Cell Proliferation / Survival Gene Transcription->Cell Proliferation / Survival

Caption: Mechanism of this compound in the STAT5 signaling pathway.

Experimental Workflow for In Vivo Efficacy Study

The diagram below outlines the key steps for conducting an in vivo efficacy study of this compound in an AML xenograft mouse model.

Experimental_Workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis Cell_Culture MV4-11 Cell Culture Cell_Harvest Cell Harvest & Preparation Cell_Culture->Cell_Harvest Implantation Subcutaneous Implantation in Immunocompromised Mice Cell_Harvest->Implantation Tumor_Growth Tumor Growth Monitoring Implantation->Tumor_Growth Randomization Randomization of Mice Tumor_Growth->Randomization Treatment_Start Treatment Initiation (this compound or Vehicle) Randomization->Treatment_Start Daily_Dosing Daily Dosing & Monitoring Treatment_Start->Daily_Dosing Euthanasia Euthanasia & Tumor Excision Daily_Dosing->Euthanasia Tumor_Analysis Tumor Weight & Volume Measurement Euthanasia->Tumor_Analysis Tissue_Processing Tissue Processing for Western Blot & IHC Tumor_Analysis->Tissue_Processing Data_Analysis Statistical Data Analysis Tissue_Processing->Data_Analysis

Caption: Experimental workflow for this compound in vivo study.

Quantitative Data Summary

The following tables present hypothetical yet realistic data based on published findings for an in vivo study of this compound.

Table 1: In Vivo Anti-Tumor Efficacy of this compound in MV4-11 Xenograft Model

Treatment GroupNMean Tumor Volume at Day 21 (mm³) ± SEMPercent Tumor Growth Inhibition (%)Mean Body Weight Change (%) ± SEM
Vehicle Control101500 ± 150-+2.5 ± 1.0
This compound (25 mg/kg)10600 ± 9060+1.8 ± 1.2

Table 2: Pharmacodynamic Analysis of STAT5 Inhibition in Tumor Tissues

Treatment GroupNRelative pY-STAT5/Total STAT5 Ratio (normalized to Vehicle) ± SEMKi67 Positive Cells (%) ± SEMPDGFRβ Staining Intensity (Arbitrary Units) ± SEM
Vehicle Control51.00 ± 0.1585 ± 53.2 ± 0.4
This compound (25 mg/kg)50.35 ± 0.0830 ± 71.5 ± 0.3

Detailed Experimental Protocols

MV4-11 Xenograft Mouse Model Protocol

Objective: To establish a subcutaneous AML tumor model in immunocompromised mice.

Materials:

  • MV4-11 human AML cell line

  • RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • 6-8 week old female immunodeficient mice (e.g., Rag2-/-γc-/- or NSG)

  • Matrigel® Basement Membrane Matrix

  • Sterile PBS

  • Syringes and needles (27G)

Protocol:

  • Culture MV4-11 cells in RPMI-1640 medium at 37°C in a humidified atmosphere with 5% CO2.

  • Harvest cells during the logarithmic growth phase.

  • Wash the cells twice with sterile PBS and resuspend in a 1:1 mixture of PBS and Matrigel® at a concentration of 1 x 108 cells/mL.

  • Subcutaneously inject 100 µL of the cell suspension (1 x 107 cells) into the right flank of each mouse.

  • Monitor the mice for tumor development. Tumors should be palpable within 7-10 days.

This compound Formulation and Administration Protocol

Objective: To prepare and administer this compound to the tumor-bearing mice.

Materials:

  • This compound powder

  • Vehicle solution (e.g., DMSO, Tween 80, and saline)

  • Sterile syringes and needles (27G)

Protocol:

  • Prepare the vehicle solution. A common vehicle consists of 5% DMSO, 10% Tween 80, and 85% saline.

  • Calculate the required amount of this compound for the desired dose (e.g., 25 mg/kg).

  • Dissolve the this compound powder in the vehicle solution to the final concentration. Ensure complete dissolution.

  • Administer the this compound solution or vehicle control to the mice via daily intraperitoneal (IP) injection. The injection volume should be approximately 100 µL for a 25g mouse.

Tumor Growth Monitoring Protocol

Objective: To monitor the anti-tumor efficacy of this compound.

Materials:

  • Digital calipers

  • Animal scale

Protocol:

  • Once tumors are established, measure the tumor dimensions (length and width) with digital calipers every 2-3 days.

  • Calculate the tumor volume using the formula: Tumor Volume (mm³) = (Length x Width²) / 2.

  • Record the body weight of each mouse at the time of tumor measurement to monitor for toxicity.

  • The study endpoint is typically reached when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³).

Western Blot Protocol for Tumor Lysates

Objective: To assess the levels of phosphorylated and total STAT5 in tumor tissues.

Materials:

  • Excised tumor tissue

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Primary antibodies (anti-pY-STAT5, anti-STAT5)

  • HRP-conjugated secondary antibody

  • Chemiluminescence substrate

Protocol:

  • Homogenize the excised tumor tissue in ice-cold RIPA buffer.

  • Centrifuge the lysate to pellet cellular debris and collect the supernatant.

  • Determine the protein concentration of the lysate using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescence substrate and an imaging system.

  • Quantify the band intensities and normalize the pY-STAT5 signal to the total STAT5 signal.

Immunohistochemistry Protocol for Tumor Sections

Objective: To evaluate cell proliferation (Ki67) and angiogenesis (PDGFRβ) in tumor tissues.

Materials:

  • Formalin-fixed, paraffin-embedded (FFPE) tumor sections

  • Citrate (B86180) buffer (for antigen retrieval)

  • Primary antibodies (anti-Ki67, anti-PDGFRβ)

  • Biotinylated secondary antibody

  • ABC reagent (Vectastain)

  • DAB substrate

  • Hematoxylin (for counterstaining)

Protocol:

  • Deparaffinize and rehydrate the FFPE tumor sections.

  • Perform antigen retrieval by heating the sections in citrate buffer.

  • Block endogenous peroxidase activity with 3% hydrogen peroxide.

  • Block non-specific antibody binding with a blocking serum.

  • Incubate the sections with the primary antibody overnight at 4°C.

  • Wash and incubate with the biotinylated secondary antibody.

  • Wash and incubate with the ABC reagent.

  • Develop the signal with DAB substrate.

  • Counterstain with hematoxylin.

  • Dehydrate and mount the sections.

  • Image the slides and quantify the percentage of positive cells (for Ki67) or staining intensity (for PDGFRβ).

Disclaimer: These protocols provide a general framework. Researchers should optimize the specific conditions and reagents based on their laboratory settings and experimental goals. All animal experiments must be conducted in accordance with institutional and national guidelines for the ethical use of animals in research.

References

Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis with AC-4-130

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AC-4-130 is a potent and specific small molecule inhibitor of the Signal Transducer and Activator of Transcription 5 (STAT5) SH2 domain. STAT5 is a key signaling protein involved in cell proliferation, survival, and differentiation. In many hematological malignancies, such as Acute Myeloid Leukemia (AML), STAT5 is constitutively activated, leading to uncontrolled cell growth and inhibition of apoptosis. This compound directly binds to the SH2 domain of STAT5, preventing its activation, dimerization, and nuclear translocation, thereby inhibiting the transcription of STAT5-dependent genes.[1][2] This ultimately leads to cell cycle arrest and induction of apoptosis in cancer cells, making this compound a promising therapeutic agent.[1][2]

Flow cytometry is a powerful technique for the rapid and quantitative analysis of apoptosis in single cells. The combination of Annexin V and Propidium Iodide (PI) staining is a widely used method to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells. This application note provides a detailed protocol for the induction of apoptosis with this compound and its subsequent analysis using flow cytometry.

Mechanism of Action of this compound

This compound targets the SH2 domain of STAT5, a critical component for its activation and signaling function. By binding to the SH2 domain, this compound disrupts the STAT5 signaling cascade. This inhibition leads to the downregulation of anti-apoptotic proteins, such as Bcl-2, and the activation of pro-apoptotic pathways, including the cleavage of Caspase-3 and Poly (ADP-ribose) polymerase (PARP).[3] The net effect is the induction of programmed cell death, or apoptosis, in STAT5-dependent cancer cells.

Data Presentation

The following table summarizes the dose-dependent effect of this compound on the induction of apoptosis in two different AML cell lines, MV4-11 and MOLM-13, after 72 hours of treatment. The data is presented as the percentage of apoptotic cells (Annexin V positive) as determined by flow cytometry.

Cell LineThis compound Concentration (µM)% Apoptotic Cells (Annexin V+)
MV4-11 0 (Control)~5%
1~20%
2.5~40%
5~60%
MOLM-13 0 (Control)~10%
2.5~30%
5~50%
10~70%

This data is representative of typical results and may vary depending on experimental conditions.

Experimental Protocols

Materials
  • This compound (dissolved in DMSO)

  • AML cell lines (e.g., MV4-11, MOLM-13)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Phosphate Buffered Saline (PBS)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Protocol for Induction of Apoptosis
  • Cell Seeding: Seed AML cells in a 6-well plate at a density of 0.5 x 10^6 cells/mL in complete culture medium.

  • Treatment: Add this compound to the cell culture at final concentrations ranging from 0.1 to 10 µM. A DMSO-only control should be included.

  • Incubation: Incubate the cells for 24 to 72 hours at 37°C in a humidified atmosphere with 5% CO2. The optimal incubation time may vary depending on the cell line and experimental goals. A 72-hour incubation is recommended for observing a significant apoptotic effect.[1][2]

Protocol for Flow Cytometry Analysis of Apoptosis
  • Cell Harvesting: After incubation, carefully collect the cells, including any floating cells, and transfer them to a flow cytometry tube.

  • Washing: Centrifuge the cells at 300 x g for 5 minutes, discard the supernatant, and wash the cells once with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

Flow Cytometer Setup
  • Use a flow cytometer equipped with a 488 nm laser for excitation.

  • Detect FITC fluorescence (Annexin V) in the FL1 channel (typically ~530 nm).

  • Detect Propidium Iodide fluorescence in the FL2 or FL3 channel (typically >670 nm).

  • Set up appropriate compensation to correct for spectral overlap between the FITC and PI channels.

  • Use unstained and single-stained controls to set the gates for the different cell populations:

    • Viable cells: Annexin V-negative and PI-negative

    • Early apoptotic cells: Annexin V-positive and PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

    • Necrotic cells: Annexin V-negative and PI-positive

Visualizations

STAT5_Inhibition_Pathway STAT5 Signaling Inhibition by this compound and Induction of Apoptosis cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor/ Cytokine Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Binds JAK JAK Receptor->JAK Activates STAT5_inactive Inactive STAT5 JAK->STAT5_inactive Phosphorylates STAT5_active p-STAT5 Dimer STAT5_inactive->STAT5_active Dimerizes DNA DNA STAT5_active->DNA Translocates to Nucleus & Binds DNA AC4130 This compound AC4130->STAT5_inactive Inhibits Phosphorylation & Dimerization Anti_apoptotic_genes Anti-apoptotic Genes (e.g., Bcl-2) DNA->Anti_apoptotic_genes Promotes Transcription Apoptosis_Inhibition Inhibition of Apoptosis Anti_apoptotic_genes->Apoptosis_Inhibition Caspase_Activation Caspase Activation Apoptosis_Inhibition->Caspase_Activation Blocks Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: STAT5 signaling pathway and the inhibitory action of this compound.

Flow_Cytometry_Workflow Experimental Workflow for Apoptosis Analysis Cell_Culture 1. Seed AML Cells Treatment 2. Treat with this compound (0.1-10 µM, 72h) Cell_Culture->Treatment Harvest 3. Harvest Cells Treatment->Harvest Wash 4. Wash with PBS Harvest->Wash Stain 5. Stain with Annexin V-FITC & PI Wash->Stain Analysis 6. Analyze by Flow Cytometry Stain->Analysis

Caption: Flow cytometry workflow for this compound induced apoptosis analysis.

References

Application Notes and Protocols for Immunoprecipitation of STAT5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the immunoprecipitation (IP) of Signal Transducer and Activator of Transcription 5 (STAT5). This document clarifies the roles of specific reagents in STAT5 research and offers a step-by-step guide to successfully isolate STAT5 protein for downstream applications.

Clarification on AC-4-130 in STAT5 Research

It is critical to understand the function of specific molecules in experimental design. This compound is a potent, cell-permeable small molecule inhibitor of STAT5. It functions by binding to the SH2 domain of STAT5, which is essential for its activation, dimerization, and subsequent nuclear translocation.[1][2][3] Therefore, This compound is a tool for inhibiting STAT5 signaling pathways and is not suitable for use in immunoprecipitation procedures , which require an antibody to capture the target protein. For the immunoprecipitation of STAT5, a specific anti-STAT5 antibody is the correct reagent.

STAT5 Signaling Pathway

The STAT5 signaling pathway is integral to cellular processes such as proliferation, differentiation, and apoptosis, particularly in the hematopoietic system.[4] The pathway is typically activated by cytokines and growth factors binding to their respective cell surface receptors. This binding event leads to the activation of Janus kinases (JAKs), which then phosphorylate tyrosine residues on the receptor, creating docking sites for STAT5 proteins. Recruited STAT5 is subsequently phosphorylated by JAKs, leading to its dimerization, translocation to the nucleus, and binding to specific DNA sequences to regulate gene transcription.

STAT5_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Ligand Binding JAK JAK Receptor->JAK pJAK p-JAK JAK->pJAK 3. JAK Activation STAT5_mono STAT5 pJAK->STAT5_mono 4. STAT5 Recruitment & Phosphorylation pSTAT5_mono p-STAT5 STAT5_dimer p-STAT5 Dimer pSTAT5_mono->STAT5_dimer 5. Dimerization DNA DNA STAT5_dimer->DNA 6. Nuclear Translocation & DNA Binding Gene_Expression Target Gene Expression DNA->Gene_Expression 7. Transcription Regulation

Caption: Canonical JAK-STAT5 Signaling Pathway.

Antibodies for STAT5 Immunoprecipitation

The selection of a high-quality antibody is paramount for successful immunoprecipitation. Several commercial antibodies have been validated for the IP of STAT5. Both monoclonal and polyclonal antibodies can be effective, and the choice may depend on the specific experimental goals.

Antibody Type Clonality Catalog Number Recommended Dilution for IP Species Reactivity
STAT5 (D2O6Y)RabbitMonoclonalCell Signaling Technology #942051:50Human, Mouse, Rat
STAT5a (E289)RabbitMonoclonalAbcam ab320431:50Human, Mouse, Rat
STAT5 (A-9)MouseMonoclonalSanta Cruz Biotechnology sc-744421-2 µg per 100-500 µg of lysateHuman, Mouse, Rat
Anti-STAT5RabbitPolyclonalMillipore 06-5372 µg per 1 mg of lysateHuman, Mouse

Note: Optimal antibody concentration should be determined empirically by the end-user.

Experimental Workflow for STAT5 Immunoprecipitation

The general workflow for immunoprecipitation involves cell lysis, incubation of the lysate with a specific antibody, capture of the antibody-antigen complex with Protein A/G beads, washing to remove non-specific binders, and elution of the target protein.

IP_Workflow Start Start Cell_Lysis 1. Cell Lysis (e.g., RIPA buffer) Start->Cell_Lysis Pre_Clearing 2. Pre-clearing Lysate (with Protein A/G beads) Cell_Lysis->Pre_Clearing Antibody_Incubation 3. Antibody Incubation (Anti-STAT5 Ab) Pre_Clearing->Antibody_Incubation Bead_Incubation 4. Bead Incubation (Protein A/G beads) Antibody_Incubation->Bead_Incubation Washing 5. Washing Steps (Remove non-specific proteins) Bead_Incubation->Washing Elution 6. Elution (e.g., low pH or SDS buffer) Washing->Elution Analysis 7. Downstream Analysis (Western Blot, Mass Spec, etc.) Elution->Analysis End End Analysis->End

Caption: General workflow for STAT5 immunoprecipitation.

Detailed Protocol for STAT5 Immunoprecipitation

This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.

Reagents and Buffers
  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Cell Lysis Buffer (RIPA or similar), ice-cold:

    • 50 mM Tris-HCl, pH 7.4

    • 150 mM NaCl

    • 1 mM EDTA

    • 1% NP-40

    • 0.5% Sodium deoxycholate

    • 0.1% SDS

    • Add protease and phosphatase inhibitor cocktail immediately before use.

  • Wash Buffer (modified RIPA or PBS with 0.1% Tween-20), ice-cold

  • Elution Buffer:

    • Denaturing: 1X Laemmli sample buffer

    • Non-denaturing: 0.1 M Glycine-HCl, pH 2.5-3.0

  • Neutralization Buffer (for non-denaturing elution): 1 M Tris-HCl, pH 8.5

  • Protein A/G Agarose or Magnetic Beads

  • Anti-STAT5 Antibody (validated for IP)

  • Isotype Control IgG

Procedure

1. Cell Lysate Preparation a. For adherent cells, wash the culture dish twice with ice-cold PBS. For suspension cells, wash by centrifugation at 500 x g for 5 minutes and resuspend in ice-cold PBS. b. Add ice-cold cell lysis buffer to the cell pellet or dish (e.g., 1 mL per 10^7 cells). c. Incubate on ice for 30 minutes with occasional vortexing. d. Scrape adherent cells and transfer the lysate to a pre-chilled microfuge tube. e. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. f. Carefully transfer the supernatant (cleared lysate) to a new pre-chilled tube. g. Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford).

2. Pre-clearing the Lysate (Optional but Recommended) a. Aliquot 500 µg to 1 mg of total protein into a new microfuge tube. Adjust the volume to 500 µL with lysis buffer. b. Add 20 µL of a 50% slurry of Protein A/G beads. c. Incubate on a rotator for 1 hour at 4°C. d. Centrifuge at 2,500 x g for 3 minutes at 4°C (or use a magnetic rack for magnetic beads). e. Carefully transfer the supernatant to a new tube, avoiding the bead pellet. This is the pre-cleared lysate.

3. Immunoprecipitation a. Add the recommended amount of anti-STAT5 primary antibody to the pre-cleared lysate (e.g., 1-5 µg). For a negative control, add an equivalent amount of isotype control IgG to a separate tube of pre-cleared lysate. b. Incubate on a rotator for 2-4 hours or overnight at 4°C. c. Add 25-30 µL of a 50% slurry of Protein A/G beads to the lysate-antibody mixture. d. Incubate on a rotator for an additional 1-2 hours at 4°C.

4. Washing a. Pellet the beads by centrifugation at 2,500 x g for 3 minutes at 4°C (or use a magnetic rack). b. Carefully aspirate and discard the supernatant. c. Resuspend the beads in 1 mL of ice-cold wash buffer. d. Repeat the pelleting and resuspension steps for a total of 3-5 washes. Ensure all supernatant is removed after the final wash.

5. Elution

  • Denaturing Elution (for Western Blotting): a. Resuspend the washed bead pellet in 30-50 µL of 1X Laemmli sample buffer. b. Boil the sample at 95-100°C for 5-10 minutes. c. Centrifuge to pellet the beads, and collect the supernatant containing the eluted protein.

  • Non-denaturing Elution (for activity assays): a. Resuspend the washed bead pellet in 50 µL of low-pH elution buffer. b. Incubate for 5-10 minutes at room temperature with gentle tapping. c. Pellet the beads and immediately transfer the supernatant to a new tube containing 5 µL of neutralization buffer.

6. Downstream Analysis The eluted protein is now ready for downstream applications such as Western blotting, mass spectrometry, or enzyme activity assays. For Western blotting, the eluted samples can be loaded directly onto an SDS-PAGE gel.

References

Application Notes and Protocols for Assessing AC-4-130 Target Engagement

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to assessing the target engagement of AC-4-130, a potent inhibitor of the Signal Transducer and Activator of Transcription 5 (STAT5). The following protocols and methodologies are designed to enable researchers to verify and quantify the interaction of this compound with its intended molecular target, STAT5, in a cellular context.

Introduction to this compound and its Target: STAT5

This compound is a small molecule inhibitor that directly targets the SH2 domain of STAT5.[1][2][3] STAT5 is a critical transcription factor involved in cell proliferation, differentiation, and survival.[4] In many hematological malignancies, such as Acute Myeloid Leukemia (AML), particularly those with FMS-like tyrosine kinase 3 internal tandem duplication (FLT3-ITD) mutations, the JAK/STAT5 signaling pathway is constitutively active, driving cancer progression.[4] this compound disrupts the key functions of STAT5, including its activation, dimerization, and subsequent translocation to the nucleus, thereby inhibiting the transcription of STAT5-dependent genes.[1][2][3] This ultimately leads to cell cycle arrest and apoptosis in cancer cells.[2]

Verifying that a compound like this compound effectively engages its intracellular target is a crucial step in drug development. The following protocols provide detailed methods to assess the target engagement of this compound by examining its effects on STAT5 phosphorylation, dimerization, nuclear translocation, and transcriptional activity.

Signaling Pathway of STAT5

The JAK/STAT5 signaling pathway is initiated by the binding of cytokines or growth factors to their corresponding receptors on the cell surface. This binding event activates Janus kinases (JAKs), which then phosphorylate the cytoplasmic tails of the receptors. STAT5 proteins are recruited to these phosphorylated sites via their SH2 domains and are themselves phosphorylated by JAKs. Phosphorylated STAT5 (p-STAT5) molecules then dimerize and translocate to the nucleus, where they bind to specific DNA sequences to regulate the transcription of target genes involved in cell survival and proliferation.

Western_Blot_Workflow A Cell Treatment with This compound B Cell Lysis A->B C Protein Quantification B->C D SDS-PAGE C->D E Protein Transfer (to PVDF membrane) D->E F Blocking E->F G Primary Antibody Incubation (anti-pSTAT5) F->G H Secondary Antibody Incubation (HRP-conjugated) G->H I Chemiluminescent Detection H->I J Data Analysis I->J CoIP_Workflow A Co-transfect cells with STAT5A-MYC and STAT5A-FLAG B Treat with this compound A->B C Cell Lysis B->C D Immunoprecipitate with anti-FLAG antibody C->D E Wash beads D->E F Elute proteins E->F G Western Blot with anti-MYC and anti-FLAG F->G H Analyze for co-precipitated STAT5A-MYC G->H CETSA_Workflow A Cell Treatment with This compound B Heat Challenge (Temperature Gradient) A->B C Cell Lysis B->C D Separate Soluble and Aggregated Proteins C->D E Western Blot for Soluble STAT5 D->E F Generate Melting Curve and Analyze Thermal Shift E->F Luciferase_Workflow A Co-transfect cells with STAT5 Luciferase and Renilla Plasmids B Treat with this compound A->B C Stimulate with Cytokine B->C D Cell Lysis C->D E Measure Firefly and Renilla Luciferase Activity D->E F Normalize and Analyze Data E->F IF_Workflow A Cell Culture on Coverslips B Treat with this compound and Stimulate A->B C Fixation and Permeabilization B->C D Immunostaining for STAT5 C->D E Nuclear Counterstaining (DAPI) D->E F Fluorescence Microscopy E->F G Analyze STAT5 Localization F->G

References

Troubleshooting & Optimization

Technical Support Center: Investigating the Impact of Bone Marrow Stroma on AC-4-130 Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the influence of bone marrow stroma on the efficacy of AC-4-130, a potent STAT5 inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a small molecule inhibitor that specifically targets the SH2 domain of the STAT5 protein.[1][2][3] By binding to the SH2 domain, this compound disrupts the activation, dimerization, and subsequent nuclear translocation of STAT5.[1][2][3] This inhibition of STAT5 signaling leads to cell cycle arrest and apoptosis in cancer cells that are dependent on this pathway, such as FLT3-ITD-driven acute myeloid leukemia (AML).[1][3]

Q2: How does the bone marrow stroma affect the efficacy of this compound?

The bone marrow stroma can reduce the sensitivity of AML cells to this compound.[1] This phenomenon is known as stroma-mediated drug resistance. The protective effect is mediated through a combination of direct cell-cell contact and the secretion of soluble factors like cytokines by the stromal cells.[4][5] These factors can activate pro-survival signaling pathways in the AML cells, counteracting the apoptotic effects of this compound.

Q3: Which signaling pathways are implicated in stroma-mediated resistance to this compound?

Bone marrow stromal cells, such as the HS-5 cell line, secrete a variety of cytokines, including G-CSF, GM-CSF, M-CSF, IL-6, IL-8, and IL-11.[6] These cytokines can activate signaling pathways in AML cells that promote survival and proliferation, thereby diminishing the efficacy of this compound. The JAK/STAT and ERK signaling pathways are key mediators of this protective effect.[5] Persistent activation of these pathways, even in the presence of STAT5 inhibition by this compound, can contribute to drug resistance.

Q4: Does the presence of bone marrow stroma always decrease this compound efficacy?

Not always. The effect of bone marrow stroma on this compound efficacy can be cell-context dependent. For instance, in the SKM-1 cell line, the presence of stroma cytokines enhanced the susceptibility to this compound, whereas in MOLM-13 and ML-2 cells, it reduced susceptibility.[1] This highlights the importance of considering the specific genetic background of the cancer cells and the complex interplay of signaling molecules within the tumor microenvironment.

Troubleshooting Guide

Issue: Inconsistent results in co-culture experiments.

  • Possible Cause 1: Variability in stromal cell confluence.

    • Troubleshooting Tip: Ensure a consistent seeding density and allow the stromal cells (e.g., HS-5) to form a confluent monolayer before adding the AML cells. It is recommended to seed HS-5 cells 24 hours prior to the addition of AML cells.[7][8]

  • Possible Cause 2: Inconsistent ratio of AML cells to stromal cells.

    • Troubleshooting Tip: Maintain a consistent ratio of AML cells to stromal cells across all experiments. A common ratio is 2:1 for AML cells to HS-5 cells.[7][8]

  • Possible Cause 3: Variation in conditioned media preparation.

    • Troubleshooting Tip: If using conditioned media, standardize the collection time and procedure. For example, culture HS-5 cells for a defined period (e.g., 4 days) before collecting the supernatant.[7][8]

Issue: Higher than expected cell viability in the presence of this compound and stroma.

  • Possible Cause: Stroma-mediated drug resistance.

    • Troubleshooting Tip: Confirm the presence of stroma-mediated resistance by comparing the IC50 value of this compound in AML cells cultured alone versus in co-culture with stromal cells. A significant increase in the IC50 value in the co-culture condition indicates resistance.

  • Possible Cause: Activation of alternative survival pathways.

    • Troubleshooting Tip: Investigate the activation status of key pro-survival signaling pathways such as ERK and AKT in your co-culture system using techniques like Western blotting or phospho-flow cytometry.

Data Presentation

Table 1: IC50 Values of this compound in AML Cell Lines With and Without Bone Marrow Stroma

Cell LineTP53 StatusIC50 without Stroma (µM)IC50 with HS-5 Stroma (µM)Change in Susceptibility
SKM-1Mutated0.70.5Enhanced
MOLM-13Wild-type34.4Reduced
ML-2Wild-type310Reduced
OCI-AML3Wild-type10Not ReportedNot Reported
MOLM-16Mutant10Not ReportedNot Reported
HL-60Null>10 (very low)Not ReportedNot Reported

Data sourced from[1]

Experimental Protocols

Protocol 1: AML and Bone Marrow Stroma Co-culture for Viability Assays

  • Stromal Cell Seeding:

    • Seed HS-5 human bone marrow stromal cells in a 24-well plate at a density of 1 x 10^5 cells per well.[7][8]

    • Culture in DMEM supplemented with 10% fetal bovine serum and penicillin/streptomycin.

    • Incubate for 24 hours at 37°C and 5% CO2 to allow for adherence and formation of a monolayer.[7][8]

  • AML Cell Addition:

    • After 24 hours, carefully remove the medium from the HS-5 cells.

    • Add AML cells (e.g., MOLM-13, SKM-1) at a density of 2 x 10^5 cells per well in RPMI-1640 medium supplemented with 10% fetal bovine serum and penicillin/streptomycin.[7][8]

  • This compound Treatment:

    • Add this compound at the desired concentrations to the co-culture wells.

    • Include a vehicle control (e.g., DMSO) in parallel wells.

  • Incubation and Analysis:

    • Incubate the co-culture for the desired time period (e.g., 20 hours).[1]

    • Assess AML cell viability using a suitable method, such as flow cytometry with viability dyes (e.g., Propidium Iodide or DAPI) or a fluorescence-based assay if using fluorescently labeled cells.

Visualizations

AC4_130_Mechanism cluster_extracellular Extracellular cluster_cell AML Cell Cytokine Cytokine CytokineReceptor Cytokine Receptor Cytokine->CytokineReceptor JAK JAK CytokineReceptor->JAK Activates STAT5_inactive STAT5 (inactive) JAK->STAT5_inactive Phosphorylates STAT5_active p-STAT5 (active) STAT5_inactive->STAT5_active Dimerization Dimerization STAT5_active->Dimerization NuclearTranslocation Nuclear Translocation Dimerization->NuclearTranslocation GeneTranscription Gene Transcription NuclearTranslocation->GeneTranscription Apoptosis Apoptosis GeneTranscription->Apoptosis Inhibits AC4_130 This compound AC4_130->STAT5_active Inhibits (binds SH2 domain)

Caption: Mechanism of action of this compound in inhibiting the STAT5 signaling pathway.

Stroma_Resistance_Workflow cluster_workflow Experimental Workflow Start Start Seed_Stroma Seed Bone Marrow Stromal Cells (e.g., HS-5) Start->Seed_Stroma Incubate_24h Incubate 24h Seed_Stroma->Incubate_24h Add_AML Add AML Cells Incubate_24h->Add_AML Treat_AC4_130 Treat with this compound Add_AML->Treat_AC4_130 Incubate_Treatment Incubate (e.g., 20h) Treat_AC4_130->Incubate_Treatment Assess_Viability Assess AML Cell Viability Incubate_Treatment->Assess_Viability End End Assess_Viability->End

Caption: A typical experimental workflow for assessing stroma-mediated resistance to this compound.

Stroma_Signaling_Pathway cluster_stroma Bone Marrow Stroma cluster_aml AML Cell Stroma Stromal Cell (e.g., HS-5) Receptors Cytokine Receptors Stroma->Receptors Secretes Cytokines AML_Cell AML Cell JAK_STAT JAK/STAT Pathway Receptors->JAK_STAT Activates ERK ERK Pathway Receptors->ERK Activates Survival Cell Survival & Drug Resistance JAK_STAT->Survival ERK->Survival

Caption: Signaling pathways activated by bone marrow stroma leading to drug resistance in AML cells.

References

AC-4-130 stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and handling of AC-4-130, a potent STAT5 SH2 domain inhibitor. Detailed troubleshooting guides and frequently asked questions (FAQs) are presented in a question-and-answer format to address specific issues that may be encountered during experiments.

Stability and Storage Conditions

Proper storage and handling of this compound are crucial for maintaining its stability and ensuring reliable experimental outcomes.

Storage of Solid Compound:

ConditionDurationNotes
-20°C3 yearsRecommended for long-term storage.
4°C2 yearsSuitable for shorter-term storage.
Room TemperatureA few daysStable during ordinary shipping and time spent in Customs.[1]

Storage of Stock Solutions:

Storage TemperatureDurationRecommended Solvents
-80°C6 monthsDMSO
-20°C1 monthDMSO

Key Recommendations:

  • For long-term storage, the lyophilized powder should be kept at -20°C and desiccated.[2]

  • Stock solutions should be aliquoted to avoid multiple freeze-thaw cycles.[2]

  • For in vivo experiments, it is recommended to prepare the working solution fresh on the same day of use.

Solubility

This compound is soluble in various organic solvents. The following table summarizes its solubility in commonly used solvents.

SolventSolubility
DMSO≥ 2.5 mg/mL (3.33 mM)

For in vivo studies, a formulation in 10% DMSO and 90% corn oil can be prepared, resulting in a clear solution.[1]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective inhibitor of the Signal Transducer and Activator of Transcription 5 (STAT5) protein. It directly binds to the SH2 domain of STAT5, which is crucial for its activation.[3][4] This binding disrupts the dimerization, nuclear translocation, and subsequent DNA binding of STAT5, thereby inhibiting the transcription of its target genes.[3][4] This ultimately leads to cell cycle arrest and apoptosis in cancer cells where the STAT5 pathway is aberrantly activated, such as in certain types of acute myeloid leukemia (AML).[3][4]

Q2: How should I prepare a stock solution of this compound?

A2: To prepare a stock solution, dissolve the solid this compound in anhydrous DMSO. For example, to make a 10 mM stock solution, dissolve 7.51 mg of this compound (Molecular Weight: 751.2 g/mol ) in 1 mL of DMSO. Ensure the compound is completely dissolved by vortexing. If precipitation is observed, gentle heating and/or sonication can be used to aid dissolution.

Q3: What are the recommended working concentrations for in vitro experiments?

A3: The effective concentration of this compound can vary depending on the cell line and the duration of treatment. In various AML cell lines, concentrations ranging from 0.1 µM to 100 µM have been used for treatment durations of up to 72 hours to induce apoptosis.[4] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental setup.

Experimental Protocols

Cell Viability Assay

This protocol describes a general method for assessing the effect of this compound on the viability of cancer cell lines.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Cancer cell line of interest (e.g., MV4-11, MOLM-13)

  • Complete cell culture medium

  • 96-well plates

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.

  • Prepare serial dilutions of this compound in complete cell culture medium from the stock solution. Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.

  • Remove the old medium from the wells and add the medium containing the different concentrations of this compound or vehicle control.

  • Incubate the plate for the desired treatment duration (e.g., 72 hours).

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time.

  • Measure the absorbance or luminescence using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

Western Blot for Phospho-STAT5 (pY-STAT5)

This protocol outlines the steps to detect the inhibition of STAT5 phosphorylation by this compound.

Materials:

  • This compound stock solution

  • Cell line with activated STAT5

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-pY-STAT5 and anti-total-STAT5

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Treat cells with the desired concentrations of this compound or vehicle control for the specified time (e.g., 24 hours).

  • Harvest and lyse the cells in lysis buffer.

  • Determine the protein concentration of the lysates.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against pY-STAT5 overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • To normalize for protein loading, strip the membrane and re-probe with an antibody against total STAT5 or a housekeeping protein like GAPDH or β-actin.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Compound Precipitation in Media The concentration of this compound exceeds its solubility in the aqueous cell culture medium. The final DMSO concentration is too low to maintain solubility.Prepare a more concentrated stock solution in DMSO and use a smaller volume to achieve the final desired concentration. Ensure the final DMSO concentration in the media does not exceed a non-toxic level for your cells (typically <0.5%). Pre-warm the media before adding the compound.
Inconsistent or No Inhibition of pY-STAT5 The compound has degraded due to improper storage or multiple freeze-thaw cycles. The treatment time is not optimal for observing the effect. The cell line does not have constitutively active STAT5, or the pathway is not sensitive to this inhibitor.Always use freshly prepared dilutions from a properly stored stock solution. Perform a time-course experiment to determine the optimal treatment duration. Confirm the activation status of STAT5 in your cell line using a positive control (e.g., cytokine stimulation) and a sensitive pY-STAT5 antibody.
High Background in Western Blots Insufficient blocking of the membrane. The primary or secondary antibody concentration is too high. Inadequate washing.Increase the blocking time or try a different blocking agent (e.g., non-fat dry milk). Optimize the antibody concentrations by performing a titration. Increase the number and duration of washes.
Off-Target Effects or Cellular Toxicity The concentration of this compound is too high, leading to non-specific effects. The solvent (DMSO) concentration is toxic to the cells.Perform a dose-response curve to identify the lowest effective concentration that inhibits STAT5 without causing general toxicity. Ensure the final DMSO concentration is within the tolerated range for your cell line and include a vehicle-only control.

Visualizations

STAT5_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT5_inactive STAT5 (inactive) JAK->STAT5_inactive Phosphorylation STAT5_active pY-STAT5 (active) STAT5_inactive->STAT5_active Dimer STAT5 Dimer STAT5_active->Dimer Dimerization DNA DNA Dimer->DNA Nuclear Translocation AC4130 This compound AC4130->STAT5_active Inhibition of Dimerization Gene_Expression Target Gene Transcription DNA->Gene_Expression Binding

Caption: this compound inhibits the STAT5 signaling pathway.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Prep_Cells Seed Cells Treat_Cells Treat Cells with this compound Prep_Cells->Treat_Cells Prep_AC4130 Prepare this compound Dilutions Prep_AC4130->Treat_Cells Viability_Assay Cell Viability Assay Treat_Cells->Viability_Assay Western_Blot Western Blot for pY-STAT5 Treat_Cells->Western_Blot Data_Analysis Data Analysis Viability_Assay->Data_Analysis Western_Blot->Data_Analysis

Caption: A typical experimental workflow using this compound.

Troubleshooting_Logic Start Unexpected Result Check_Compound Check Compound (Storage, Handling, Solubility) Start->Check_Compound Check_Protocol Review Experimental Protocol (Concentrations, Durations) Start->Check_Protocol Optimize Optimize Protocol Check_Compound->Optimize Check_Protocol->Optimize Check_Reagents Verify Reagent Quality (Antibodies, Media) Consult Consult Technical Support Check_Reagents->Consult Check_Cells Assess Cell Health and Pathway Activity Check_Cells->Consult Optimize->Check_Reagents Optimize->Check_Cells

Caption: A logical approach to troubleshooting experiments.

References

troubleshooting inconsistent results in AC-4-130 experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AC-4-130, a potent STAT5 SH2 domain inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a potent and specific inhibitor of the STAT5 SH2 domain.[1][2] It directly binds to STAT5, which disrupts its activation, dimerization, and subsequent nuclear translocation.[1][3][4][5] This inhibition of STAT5 activity leads to the downregulation of STAT5-dependent gene transcription, ultimately inducing cell cycle arrest and apoptosis in susceptible cancer cells, particularly those with FLT3-ITD mutations found in acute myeloid leukemia (AML).[1][2][3]

Q2: In which cell lines has this compound shown efficacy?

This compound has demonstrated significant activity in human AML cell lines, such as MV4-11 and MOLM-13, which harbor the FLT3-ITD mutation.[1][2] It has also been shown to effectively inhibit the proliferation and clonogenic growth of primary human AML cells.[3][5]

Q3: What are the recommended working concentrations for this compound in cell-based assays?

The effective concentration of this compound can vary depending on the cell line and experimental conditions. However, studies have shown significant dose-dependent and time-dependent apoptosis in MV4-11 and MOLM-13 cells at concentrations ranging from 0.1 to 100 µM when treated for 72 hours.[1][2] For cell cycle arrest analysis, concentrations of 2 and 5 µM for 72 hours have been effective.[1] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.

Q4: How should I prepare and store this compound stock solutions?

To ensure the stability and activity of this compound, proper handling and storage are crucial. For in vitro studies, this compound can be dissolved in DMSO to prepare a stock solution.[6] For long-term storage, it is advisable to store the stock solution at -20°C or -80°C and avoid repeated freeze-thaw cycles.[7] When preparing working solutions, thaw the stock solution slowly and vortex gently to ensure it is fully dissolved.[7] For in vivo studies, a formulation of 10% DMSO and 90% corn oil has been suggested.[6]

Troubleshooting Guides

Issue 1: Inconsistent or No Inhibition of STAT5 Phosphorylation

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
This compound Degradation Prepare fresh stock solutions of this compound in a suitable solvent like DMSO. Store aliquots at -80°C to minimize freeze-thaw cycles. Protect solutions from light.[7]
Suboptimal Inhibitor Concentration Perform a dose-response experiment to determine the IC50 for STAT5 phosphorylation inhibition in your specific cell line. Published effective concentrations (0.5-2 µM) are a good starting point.[1]
Insufficient Incubation Time Optimize the incubation time with this compound. A time course experiment (e.g., 6, 12, 24 hours) can identify the optimal duration for observing maximal inhibition of pY-STAT5.[1]
High Cell Confluence Ensure that cells are in the logarithmic growth phase and not overly confluent, as high cell density can sometimes affect drug efficacy.
Issues with Antibody or Western Blotting Verify the specificity and optimal dilution of your phospho-STAT5 and total STAT5 antibodies. Ensure your lysis buffer contains phosphatase inhibitors to preserve phosphorylation status.
Issue 2: High Variability Between Experimental Replicates

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Inconsistent Cell Seeding Ensure a homogenous single-cell suspension before plating to avoid clumps and ensure uniform cell numbers across wells.[8]
Edge Effects in Multi-well Plates To minimize evaporation and temperature gradients, avoid using the outer wells of the plate or fill them with sterile media or water.[8]
Variations in Incubation Conditions Maintain consistent incubation times and temperatures for all plates. Ensure even temperature distribution within the incubator.[8]
Pipetting Inaccuracies Calibrate your pipettes regularly. When preparing serial dilutions, ensure thorough mixing between each step.
This compound Precipitation Upon thawing, visually inspect the stock solution for any precipitation. If present, warm the solution gently and vortex to redissolve the compound completely before preparing working dilutions.[7]

Experimental Protocols & Data

Summary of this compound In Vitro Activity
Cell LineAssayConcentration RangeEffectReference
MV4-11, MOLM-13Apoptosis Assay0.1-100 µM (72h)Dose- and time-dependent increase in apoptosis[1][2]
MV4-11, MOLM-13Cell Cycle Analysis2, 5 µM (72h)Increase in G0/G1 phase, reduction in S and G2/M phases[1][3]
Ba/F3 FLT3-ITD+Western Blot0.5-2 µM (24h)Reduced pY-STAT5 levels in cytoplasm and nucleus[1]
Primary Human AML CellsProliferation/Clonogenic GrowthNot specifiedEfficiently blocks proliferation and clonogenic growth[3][5]
General Protocol for Western Blot Analysis of STAT5 Phosphorylation
  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere or stabilize overnight. Treat the cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for the desired duration.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Normalize protein amounts, add loading buffer, and denature the samples by heating. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against phospho-STAT5 (pY-STAT5) and total STAT5 overnight at 4°C.

  • Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities and normalize the pY-STAT5 signal to the total STAT5 signal.

Visualizations

STAT5_Inhibition_by_AC4130 cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Activation STAT5_inactive STAT5 (Inactive) JAK->STAT5_inactive 3. Phosphorylation STAT5_active pY-STAT5 (Active) STAT5_inactive->STAT5_active STAT5_dimer pY-STAT5 Dimer STAT5_active->STAT5_dimer 4. Dimerization STAT5_dimer_nuc pY-STAT5 Dimer STAT5_dimer->STAT5_dimer_nuc 5. Nuclear Translocation AC4130 This compound AC4130->STAT5_active Inhibits Dimerization AC4130->STAT5_dimer_nuc Blocks Translocation DNA DNA STAT5_dimer_nuc->DNA 6. DNA Binding Apoptosis Cell Cycle Arrest & Apoptosis STAT5_dimer_nuc->Apoptosis Inhibition leads to Gene_Transcription Gene Transcription (Proliferation, Survival) DNA->Gene_Transcription

Caption: this compound inhibits the STAT5 signaling pathway.

Experimental_Workflow prep 1. Preparation - Prepare fresh this compound solution - Culture cells to optimal density treatment 2. Treatment - Treat cells with this compound (include vehicle control) prep->treatment incubation 3. Incubation - Incubate for optimized duration treatment->incubation data_collection 4. Data Collection - Cell Lysis (Western Blot) - Staining (FACS) - Add Reagents (Viability Assay) incubation->data_collection analysis 5. Analysis - Western Blot Imaging - Flow Cytometry - Plate Reader Measurement data_collection->analysis results 6. Results - Quantify Protein Levels - Determine Apoptosis Rate - Calculate IC50 analysis->results

Caption: General workflow for in vitro this compound experiments.

References

Technical Support Center: Optimizing AC-4-130 Dosage for In Vivo Xenografts

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of AC-4-130 dosage in in vivo xenograft models. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on establishing a safe and efficacious dosing regimen for this potent STAT5 inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent small molecule inhibitor that directly targets the SH2 domain of the Signal Transducer and Activator of Transcription 5 (STAT5) protein.[1][2] By binding to the SH2 domain, this compound disrupts the activation, dimerization, and subsequent nuclear translocation of STAT5.[2] This inhibition of STAT5 signaling leads to the downregulation of target genes involved in cell proliferation and survival, ultimately inducing cell cycle arrest and apoptosis in cancer cells, particularly in hematological malignancies like Acute Myeloid Leukemia (AML).[3][4]

Q2: What is a recommended starting dose for this compound in a mouse xenograft model?

A2: A definitive starting dose for all xenograft models cannot be provided as it is highly dependent on the specific tumor model, mouse strain, and formulation. However, a crucial first step is to perform a Maximum Tolerated Dose (MTD) study.[5][6][7] The MTD is the highest dose that does not cause unacceptable toxicity, such as significant body weight loss (typically >15-20%) or severe clinical signs of distress.[6] It is recommended to start with a dose range informed by in vitro efficacy data (e.g., IC50 values) and any available preliminary in vivo data.

Q3: How do I prepare this compound for in vivo administration?

A3: The formulation of this compound for in vivo use is critical for its bioavailability and efficacy. A common approach for small molecule inhibitors is to first create a stock solution in a solvent like DMSO. For administration to animals, this stock is then further diluted in a vehicle suitable for the chosen route of administration (e.g., oral gavage, intraperitoneal injection). A potential formulation for this compound for intraperitoneal injection could involve a solution in DMSO diluted with saline or a mixture of PEG300 and saline. For oral gavage, a suspension in a vehicle like 0.5% methylcellulose (B11928114) with 0.2% Tween 80 may be appropriate.[8] It is imperative to test the solubility and stability of this compound in the chosen vehicle and to run a vehicle-only control group in your experiments. One supplier suggests a formulation of 10% DMSO and 90% corn oil for in vivo use.

Q4: What are the key parameters to monitor during an this compound in vivo study?

A4: Consistent and thorough monitoring is essential for a successful study. Key parameters include:

  • Tumor Volume: Measure with calipers 2-3 times per week.

  • Body Weight: Record 2-3 times per week as a primary indicator of toxicity.

  • Clinical Observations: Daily checks for any signs of distress, such as changes in posture, activity, or fur texture.

  • Pharmacodynamic (PD) Markers: At the end of the study, or at intermediate time points, tumor and/or blood samples can be collected to assess the levels of phosphorylated STAT5 (p-STAT5) to confirm target engagement.

Troubleshooting Guide

IssuePotential CauseSuggested Solution
High Toxicity (e.g., >20% body weight loss, lethargy)Dose is above the MTD. Immediately reduce the dose by 25-50%. Re-evaluate the MTD with a more gradual dose escalation.
Vehicle Toxicity. Run a vehicle-only control group to assess tolerability. Consider alternative, less toxic vehicles.
Rapid clearance leading to high Cmax. Consider splitting the daily dose into two administrations or using a formulation that allows for slower release.
Lack of Efficacy (No significant tumor growth inhibition)Insufficient drug exposure. Perform pharmacokinetic (PK) analysis to measure plasma and tumor concentrations of this compound. The dose may need to be increased if exposure is suboptimal and within the tolerated range.
Suboptimal dosing schedule. The frequency of administration may be insufficient. Consider increasing the dosing frequency (e.g., from once daily to twice daily) if the drug's half-life is short.
Poor drug formulation. Ensure the drug is fully dissolved or homogenously suspended in the vehicle. Re-evaluate the formulation for better solubility and bioavailability.
Tumor model is not dependent on STAT5 signaling. Confirm the activation of the STAT5 pathway in your specific xenograft model through methods like Western blot for p-STAT5 before initiating large-scale efficacy studies.
High Variability in Tumor Growth Inconsistent drug administration. Ensure all personnel are properly trained on the administration technique (e.g., oral gavage, IP injection) to ensure consistent dosing.
Tumor heterogeneity. Increase the number of animals per group to improve statistical power. Ensure tumors are of a consistent size at the start of treatment.
Animal health issues. Closely monitor animal health and exclude any animals with health problems unrelated to the treatment.

Experimental Protocols

Protocol 1: Maximum Tolerated Dose (MTD) Study for this compound
  • Animal Model: Use 6-8 week old immunodeficient mice (e.g., NOD/SCID or NSG) appropriate for your xenograft model.

  • Group Allocation: Randomize mice into groups of 3-5.

  • Dose Escalation:

    • Start with a conservative low dose and escalate in subsequent groups (e.g., 10, 25, 50, 75, 100 mg/kg).

    • Include a vehicle control group.

  • Administration: Administer this compound daily for 14 consecutive days via the chosen route (e.g., oral gavage or IP injection).

  • Monitoring:

    • Record body weight daily.

    • Perform clinical observations twice daily.

  • MTD Determination: The MTD is the highest dose that does not result in >20% body weight loss or significant clinical signs of toxicity.

Protocol 2: In Vivo Efficacy Study
  • Tumor Implantation: Subcutaneously inject cancer cells into the flank of the mice.

  • Tumor Growth and Randomization: Allow tumors to reach a mean size of 100-150 mm³. Randomize mice into treatment groups (n=8-10 per group).

  • Treatment Groups:

    • Group 1: Vehicle control

    • Group 2: this compound (Low dose, e.g., 12.5 mg/kg)

    • Group 3: this compound (Medium dose, e.g., 25 mg/kg)

    • Group 4: this compound (High dose, near MTD, e.g., 50 mg/kg)

  • Dosing and Monitoring:

    • Administer treatment daily for 21 days.

    • Measure tumor volume with calipers 2-3 times per week.

    • Record body weight 2-3 times per week.

  • Endpoint: At the end of the study, euthanize the animals and collect tumors for pharmacodynamic analysis (e.g., Western blot for p-STAT5).

Data Presentation

Table 1: Example Data from an this compound MTD Study

Dose Group (mg/kg)Mean Body Weight Change (%)Clinical Signs of Toxicity
Vehicle+2.5None
25+1.0None
50-5.0Mild, transient lethargy
75-18.0Moderate lethargy, ruffled fur
100-25.0Severe lethargy, hunched posture

In this example, the MTD would be determined to be 75 mg/kg.

Table 2: Example Data from an this compound Efficacy Study

Treatment GroupMean Tumor Volume (mm³) at Day 21Tumor Growth Inhibition (%)Mean Body Weight Change (%)
Vehicle1500-+3.0
This compound (12.5 mg/kg)110026.7+1.5
This compound (25 mg/kg)75050.0-2.0
This compound (50 mg/kg)40073.3-8.0

Visualizations

STAT5_Signaling_Pathway cluster_nucleus Nucleus Cytokine Cytokine/ Growth Factor Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK pJAK p-JAK JAK->pJAK Activation STAT5 STAT5 pJAK->STAT5 Phosphorylates pSTAT5_mono p-STAT5 (monomer) STAT5->pSTAT5_mono pSTAT5_dimer p-STAT5 Dimer pSTAT5_mono->pSTAT5_dimer Dimerization Nucleus Nucleus pSTAT5_dimer->Nucleus Nuclear Translocation Gene_Expression Target Gene Expression (e.g., c-Myc, Bcl-2) pSTAT5_dimer->Gene_Expression Binds DNA AC4_130 This compound AC4_130->STAT5 Inhibits SH2 Domain Cell_Cycle_Apoptosis Cell Cycle Arrest & Apoptosis Gene_Expression->Cell_Cycle_Apoptosis Leads to

Caption: this compound inhibits the STAT5 signaling pathway.

Xenograft_Workflow start Start cell_culture Cancer Cell Culture start->cell_culture implantation Tumor Cell Implantation (Subcutaneous) cell_culture->implantation tumor_growth Tumor Growth (to 100-150 mm³) implantation->tumor_growth randomization Randomization tumor_growth->randomization treatment Treatment (Vehicle or this compound) randomization->treatment monitoring Monitoring (Tumor Volume, Body Weight, Clinical Signs) treatment->monitoring Daily monitoring->treatment endpoint Study Endpoint (e.g., Day 21) monitoring->endpoint analysis Data Analysis & Pharmacodynamics endpoint->analysis end End analysis->end

Caption: Experimental workflow for an in vivo xenograft efficacy study.

MTD_Workflow start Start grouping Group Allocation (n=3-5 per group) start->grouping dose_escalation Dose Escalation (Vehicle, Low, Med, High) grouping->dose_escalation administration Daily Administration (14 days) dose_escalation->administration monitoring Daily Monitoring (Body Weight, Clinical Signs) administration->monitoring decision Toxicity Assessment monitoring->decision decision->administration Toxicity ≤ Threshold Continue Dosing mtd_det Determine MTD decision->mtd_det Toxicity > Threshold end End mtd_det->end

Caption: Workflow for determining the Maximum Tolerated Dose (MTD).

References

addressing altered susceptibility to AC-4-130

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers and drug development professionals working with AC-4-130, a potent STAT5 SH2 domain inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a potent and specific inhibitor of the STAT5 protein.[1][2] It directly binds to the SH2 domain of STAT5, which is crucial for its activation and function.[2][3] This binding event disrupts several key downstream processes, including:

  • STAT5 Activation: Prevents the phosphorylation of STAT5.[1][3]

  • Dimerization: Inhibits the formation of STAT5 dimers.[1][3][4]

  • Nuclear Translocation: Blocks the movement of STAT5 into the nucleus.[1][3][4]

  • Gene Transcription: Prevents STAT5 from binding to DNA and initiating the transcription of its target genes.[1][3]

Ultimately, this leads to the induction of cell cycle arrest and apoptosis in cancer cells that are dependent on STAT5 signaling.[1][2][5]

Q2: In which cancer types or cell lines is this compound expected to be most effective?

A2: this compound has shown significant efficacy in preclinical models of Acute Myeloid Leukemia (AML), particularly in AML cells harboring a FLT3-ITD (Internal Tandem Duplication) mutation.[3][5][6] The FLT3-ITD mutation leads to constitutive activation of STAT5, making these cells highly dependent on this signaling pathway for their proliferation and survival.[3][5] Therefore, AML cell lines with FLT3-ITD, such as MV4-11 and MOLM-13, are particularly sensitive to this compound.[3][7]

Q3: What are the known factors that can alter a cell's susceptibility to this compound?

A3: Several factors can influence how a cell responds to this compound treatment:

  • Genetic Mutations:

    • Increased Susceptibility: AML patient samples with mutations in FLT3 or TET2 have shown a strong response to this compound in combination with the MCL1 inhibitor S63845.[8][9] The TP53-mutated cell line SKM-1 also shows elevated susceptibility.[8]

    • Decreased Susceptibility/Resistance: A point mutation in the STAT5B gene, N642H, has been reported to confer resistance to this compound.[4]

  • Co-culture with Bone Marrow Stroma: The presence of bone marrow stromal cells (like HS-5) can alter the susceptibility of AML cells to this compound.[8][9] This effect appears to be cell-line dependent, with some cells becoming more resistant and others more sensitive.[8] This is likely due to the secretion of cytokines by the stromal cells which can modulate STAT signaling.[8]

  • Synergistic Drug Combinations: The cytotoxic effects of this compound can be enhanced when used in combination with other targeted therapies. Synergism has been observed with:

    • JAK1/2 inhibitors (e.g., Ruxolitinib).[3][6]

    • p300/pCAF inhibitors (e.g., Garcinol).[3][6]

    • MCL1 inhibitors (e.g., S63845).[8][9]

Q4: How does this compound selectivity compare for STAT5 over other STAT family members?

A4: this compound has been demonstrated to be selective for STAT5 over other STAT family members like STAT1 and STAT3.[10]

Troubleshooting Guides

Issue 1: Sub-optimal or no observed effect of this compound on cell viability.

Potential Cause Troubleshooting Step
Cell line is not dependent on STAT5 signaling. Confirm the STAT5 activation status in your cell line via Western blot for phosphorylated STAT5 (pY-STAT5). Cell lines lacking constitutive STAT5 activation may not respond to this compound as a single agent.
Incorrect dosage or treatment duration. Perform a dose-response experiment to determine the optimal IC50 for your specific cell line. A 72-hour treatment duration is a good starting point for viability assays.[1][7]
Presence of resistance-conferring mutations. If you suspect acquired resistance, sequence the STAT5B gene to check for mutations like N642H.[4]
Protective effects from co-culture conditions. If using a co-culture system with stromal cells, be aware that this can confer resistance.[8] Consider testing this compound in monoculture to establish a baseline.
Compound degradation. Ensure proper storage of this compound according to the manufacturer's instructions to maintain its potency.

Issue 2: Inconsistent results between experimental replicates.

Potential Cause Troubleshooting Step
Variability in cell health and passage number. Use cells with a consistent and low passage number for all experiments. Ensure cells are healthy and in the logarithmic growth phase before treatment.
Inaccurate drug concentration. Prepare fresh dilutions of this compound for each experiment from a validated stock solution.
Uneven cell seeding. Ensure a single-cell suspension and proper mixing before seeding to achieve uniform cell density across all wells.
Edge effects in multi-well plates. Avoid using the outer wells of multi-well plates for treatment groups, as these are more prone to evaporation and temperature fluctuations. Fill them with media or PBS instead.

Quantitative Data

Table 1: In Vitro IC50 Values of this compound in Various AML Cell Lines

Cell LineTP53 StatusFLT3 StatusIC50 (µM)Notes
SKM-1MutatedWild-Type0.7Elevated susceptibility.[8]
MOLM-13Wild-TypeMutated (ITD)3.0Intermediate susceptibility.[8]
ML-2Wild-TypeNot Specified3.0Intermediate susceptibility.[8]
OCI-AML3Wild-TypeWild-Type10.0Reduced susceptibility.[8]
MOLM-16MutatedNot Specified10.0Reduced susceptibility.[8]
HL-60NullNot Specified>10.0Very low susceptibility.[8]
KG1Not SpecifiedNot Specified6.58 - 15.21[11]

IC50 values were determined after 20 to 72 hours of treatment, depending on the study.

Experimental Protocols

Protocol 1: Cell Viability (IC50) Determination using MTS Assay

  • Cell Seeding: Seed AML cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

  • Drug Preparation: Prepare a 2X serial dilution of this compound in complete growth medium. A typical concentration range to test is 0.1 µM to 100 µM.[1] Also, prepare a vehicle control (DMSO) at the same final concentration as the highest this compound dose.

  • Treatment: Add 100 µL of the 2X drug dilutions to the appropriate wells.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTS Reagent Addition: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C, or until a color change is apparent.

  • Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting the log of the drug concentration against the normalized cell viability and fitting the data to a non-linear regression curve.

Protocol 2: Western Blot for STAT5 Phosphorylation

  • Cell Treatment: Treat cells with the desired concentrations of this compound or vehicle control for 24 hours.[1]

  • Cell Lysis: Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 4-12% Bis-Tris gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against phospho-STAT5 (pY694) and total STAT5. A loading control antibody (e.g., GAPDH or β-actin) should also be used.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Densitometry can be used to quantify the levels of p-STAT5 relative to total STAT5 and the loading control.

Visualizations

AC4_130_Mechanism_of_Action cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine/ Growth Factor Receptor Receptor Tyrosine Kinase (e.g., FLT3) Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT5_inactive STAT5 (inactive) JAK->STAT5_inactive Phosphorylates STAT5_active p-STAT5 STAT5_inactive->STAT5_active Dimer p-STAT5 Dimer STAT5_active->Dimer Dimerization DNA DNA Dimer->DNA Translocates to Nucleus & Binds AC4_130 This compound AC4_130->STAT5_active Inhibits Binding to SH2 AC4_130->Dimer Prevents Transcription Gene Transcription (Proliferation, Survival) DNA->Transcription Initiates

Caption: Mechanism of action of this compound in the JAK/STAT5 signaling pathway.

Troubleshooting_Workflow Start Start: Sub-optimal effect of this compound Check_STAT5 Is the cell line STAT5-dependent? Start->Check_STAT5 Check_Dose Was a dose-response experiment performed? Check_STAT5->Check_Dose Yes Validate_STAT5 Validate p-STAT5 levels via Western Blot. Check_STAT5->Validate_STAT5 No Check_Stroma Is a stromal co-culture being used? Check_Dose->Check_Stroma Yes Perform_Dose_Response Perform IC50 determination (e.g., 0.1-100 µM for 72h). Check_Dose->Perform_Dose_Response No Check_Resistance Could there be acquired resistance? Check_Stroma->Check_Resistance No Test_Monoculture Test this compound in monoculture to establish baseline. Check_Stroma->Test_Monoculture Yes Sequence_STAT5B Sequence STAT5B gene for resistance mutations (e.g., N642H). Check_Resistance->Sequence_STAT5B Yes Select_New_Model Consider a different cell model. Validate_STAT5->Select_New_Model Optimize_Dose Optimize this compound concentration. Perform_Dose_Response->Optimize_Dose Compare_Results Compare mono- vs. co-culture to assess stromal effect. Test_Monoculture->Compare_Results Consider_Combo Consider combination therapy (e.g., with JAK or MCL1 inhibitor). Sequence_STAT5B->Consider_Combo

Caption: Troubleshooting workflow for unexpected experimental results with this compound.

References

minimizing cytotoxicity of AC-4-130 in healthy cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with AC-4-130. The information is designed to help minimize the cytotoxic effects of this compound on healthy cells during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and specific inhibitor of the Signal Transducer and Activator of Transcription 5 (STAT5) protein.[1] It directly binds to the SH2 domain of STAT5, which is crucial for its activation.[2] This binding disrupts the dimerization, and nuclear translocation of STAT5, thereby inhibiting STAT5-dependent gene transcription.[1][2] In cancer cells where the STAT5 pathway is often hyperactivated, this inhibition leads to cell cycle arrest and apoptosis.[1]

Q2: Why is this compound cytotoxic to cancer cells, and how does this affect healthy cells?

A2: Many hematologic malignancies, such as Acute Myeloid Leukemia (AML), exhibit constitutive activation of the STAT5 signaling pathway, making it a critical driver of cancer cell proliferation and survival. By inhibiting STAT5, this compound effectively targets a key vulnerability in these cancer cells. While STAT5 is also present and functional in healthy cells, particularly in the hematopoietic system for normal cell growth and differentiation, cancer cells often display a heightened dependence on this pathway. Research has shown that healthy hematopoietic progenitor cells (CD34+ cells) are less sensitive to this compound compared to their malignant counterparts, suggesting a therapeutic window.[1][3]

Q3: What are the initial signs of off-target cytotoxicity in my healthy control cells?

A3: Initial indicators of cytotoxicity in healthy cells can include morphological changes such as cell shrinkage, rounding, and detachment from the culture surface. A reduction in the rate of cell proliferation compared to untreated controls is also a key sign. For more quantitative measures, assays that detect early apoptotic events, like Annexin V staining, can be employed.

Q4: Can I combine this compound with other inhibitors to reduce its toxicity in healthy cells?

A4: Yes, combination therapy is a promising strategy. Studies have shown that this compound exhibits synergistic effects with other anti-cancer agents, such as the JAK1/2 inhibitor Ruxolitinib and the p300/pCAF inhibitor Garcinol.[4] This synergy may allow for the use of lower, less toxic concentrations of this compound while maintaining or even enhancing its anti-cancer efficacy.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
High cytotoxicity observed in healthy control cells at expected therapeutic concentrations. - The specific healthy cell line being used is particularly sensitive to STAT5 inhibition.- The concentration of this compound is too high for the specific cell type.- Prolonged incubation time.- Titrate this compound Concentration: Perform a dose-response experiment to determine the optimal concentration that maximizes cancer cell death while minimizing effects on healthy cells.- Reduce Incubation Time: Conduct a time-course experiment (e.g., 24, 48, 72 hours) to find the shortest effective exposure time.- Use a More Relevant Control Cell Line: If possible, use primary healthy cells from a relevant tissue source (e.g., CD34+ hematopoietic progenitors for leukemia studies) as they may better represent in vivo tolerance.- Consider Combination Therapy: Explore combining a lower dose of this compound with a synergistic agent like Ruxolitinib to achieve the desired anti-cancer effect with reduced off-target toxicity.
Inconsistent or non-reproducible cytotoxicity results. - Inconsistent cell health or passage number.- Variability in compound preparation and storage.- Pipetting errors or uneven cell seeding.- Standardize Cell Culture Practices: Use cells within a consistent passage number range and ensure they are in the logarithmic growth phase at the start of the experiment.- Proper Compound Handling: Prepare fresh stock solutions of this compound and store them according to the manufacturer's recommendations. Ensure complete solubilization before use.- Ensure Assay Precision: Use calibrated pipettes, ensure homogenous cell suspension before seeding, and include appropriate controls (vehicle control, positive control for cell death) in every experiment.
Difficulty in observing a clear therapeutic window between cancer and healthy cells. - The cancer cell line used may not be highly dependent on the STAT5 pathway.- The healthy cell line may have a higher than expected reliance on STAT5 signaling.- Confirm STAT5 Activation: Before conducting extensive cytotoxicity assays, verify the constitutive activation of STAT5 (e.g., by Western blotting for phosphorylated STAT5) in your cancer cell line of choice.- Profile Your Cell Lines: If possible, assess the baseline levels of STAT5 activity in both your cancer and healthy cell lines to better understand their relative dependence on this pathway.

Quantitative Data Summary

The following table summarizes the cytotoxic effects of this compound on various cell lines. It is important to note that specific IC50 values for a wide range of healthy, non-cancerous human cell lines are not extensively published. The data presented for healthy cells often describes a qualitative "lower sensitivity."

Cell Line TypeCell LineAssay TypeConcentration/IC50Incubation TimeReference
Cancerous MV4-11 (AML)Apoptosis0.1 - 100 µM (Dose-dependent increase)72 hours[1]
Cancerous MOLM-13 (AML)Apoptosis0.1 - 100 µM (Dose-dependent increase)72 hours[1]
Cancerous MV4-11 (AML)Cell Cycle Arrest2 µM, 5 µM72 hours[1]
Cancerous MOLM-13 (AML)Cell Cycle Arrest2 µM, 5 µM72 hours[1]
Healthy CD34+ Hematopoietic ProgenitorsClonogenic GrowthLargely unaffected at concentrations effective against AML cellsNot specified[3]
Healthy Peripheral Blood Mononuclear Cells (PBMCs)ViabilityMinimal effect at 2 µMNot specified[5]

Experimental Protocols

MTT Assay for Cell Viability

This protocol is used to assess cell metabolic activity as an indicator of viability.

Materials:

  • Cells of interest (healthy and cancerous)

  • 96-well culture plates

  • This compound

  • Complete culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • The next day, treat the cells with a serial dilution of this compound. Include a vehicle-only control.

  • Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cells treated with this compound and control cells

  • Annexin V-FITC (or another fluorophore)

  • Propidium Iodide (PI)

  • 1X Annexin V Binding Buffer

  • Flow cytometer

Procedure:

  • Induce apoptosis by treating cells with this compound for the desired time. Include untreated and positive controls.

  • Harvest the cells and wash them with cold PBS.

  • Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

Clonogenic Assay for Hematopoietic Progenitors

This assay assesses the effect of this compound on the proliferative capacity of hematopoietic stem and progenitor cells.

Materials:

  • Healthy hematopoietic progenitor cells (e.g., CD34+ cells)

  • Complete methylcellulose-based medium

  • This compound

  • 35 mm culture dishes

Procedure:

  • Prepare a cell suspension of hematopoietic progenitors in complete methylcellulose (B11928114) medium.

  • Add the desired concentrations of this compound or vehicle control to the cell suspension.

  • Plate 1.1 mL of the cell mixture into 35 mm culture dishes in duplicate.

  • Incubate the dishes at 37°C in a humidified incubator with 5% CO2 for 14-16 days.

  • Count the number of colonies (e.g., CFU-GM, BFU-E) in each dish using an inverted microscope.

  • Compare the number of colonies in the this compound-treated dishes to the vehicle control to determine the effect on clonogenic potential.

Visualizations

STAT5_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine/ Growth Factor Receptor Cytokine Receptor Cytokine->Receptor 1. Ligand Binding JAK JAK Receptor->JAK 2. Receptor Activation & JAK Phosphorylation STAT5_inactive Inactive STAT5 (monomer) JAK->STAT5_inactive 3. STAT5 Phosphorylation STAT5_active Active STAT5 (dimer) STAT5_inactive->STAT5_active 4. Dimerization DNA DNA STAT5_active->DNA 5. Nuclear Translocation AC4130 This compound AC4130->STAT5_inactive Inhibition of SH2 domain binding Gene_Transcription Gene Transcription (Proliferation, Survival) DNA->Gene_Transcription 6. Transcriptional Regulation

Caption: Canonical STAT5 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_assays Cytotoxicity and Functional Assays start Start: Prepare Healthy and Cancer Cell Cultures treatment Treat cells with a dose range of this compound and/or combination therapy. start->treatment incubation Incubate for a defined period (e.g., 24, 48, 72 hours) treatment->incubation viability Cell Viability Assay (e.g., MTT) incubation->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI) incubation->apoptosis function FunctionalAssay (e.g., Clonogenic Assay) incubation->function analysis Data Analysis: - Determine IC50 values - Compare effects on healthy vs. cancer cells - Assess synergy in combination treatments viability->analysis apoptosis->analysis function->analysis end End: Optimize protocol to minimize cytotoxicity in healthy cells analysis->end

Caption: Workflow for assessing and minimizing this compound cytotoxicity.

Troubleshooting_Logic cluster_solutions Potential Solutions start High cytotoxicity in healthy cells observed? titrate Titrate this compound concentration down start->titrate Yes time Reduce incubation time start->time Yes combo Implement combination therapy start->combo Yes cell_line Switch to a less sensitive healthy cell line start->cell_line Yes no_issue Continue with optimized protocol start->no_issue No re_evaluate Re-evaluate cytotoxicity in healthy vs. cancer cells titrate->re_evaluate time->re_evaluate combo->re_evaluate cell_line->re_evaluate re_evaluate->start Issue persists

Caption: Troubleshooting logic for high cytotoxicity in healthy cells.

References

Validation & Comparative

Synergistic Anti-Tumor Effects of AC-4-130 and Ruxolitinib: A Mechanistic Comparison and Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the enhanced cytotoxicity achieved by dual inhibition of the JAK/STAT pathway, offering a promising therapeutic strategy for hematological malignancies.

This guide provides a comprehensive analysis of the synergistic effects observed with the combination of AC-4-130, a direct STAT5 inhibitor, and Ruxolitinib, a potent JAK1/2 inhibitor. Evidence suggests that this combination leads to a more profound inhibition of the oncogenic JAK/STAT signaling pathway than either agent alone, resulting in enhanced anti-tumor activity, particularly in cancers driven by mutations that activate this pathway, such as FLT3-ITD-positive Acute Myeloid Leukemia (AML).

Rationale for Combination Therapy

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Dysregulation of this pathway is a hallmark of many cancers, particularly hematological malignancies.

Ruxolitinib , an FDA-approved drug, acts upstream in this pathway by inhibiting the tyrosine kinase activity of JAK1 and JAK2. This prevents the phosphorylation and subsequent activation of STAT proteins. However, cancer cells can develop resistance to JAK inhibitors through various mechanisms, including the continued activation of downstream signaling components like STAT5.

This compound is a novel small molecule that directly targets the SH2 domain of STAT5, a key downstream effector in the JAK/STAT pathway. By binding to this domain, this compound disrupts STAT5 activation, dimerization, and its translocation to the nucleus, thereby inhibiting the transcription of genes crucial for cancer cell survival and proliferation.[1][2][3]

The combination of Ruxolitinib and this compound represents a vertical inhibition strategy, targeting the same signaling pathway at two distinct points. This dual blockade is hypothesized to be more effective in shutting down the oncogenic signaling, preventing escape mechanisms and leading to a synergistic cytotoxic effect.

Quantitative Analysis of Synergistic Effects

Published preclinical studies have demonstrated that the combination of this compound and Ruxolitinib results in a synergistic increase in cytotoxicity in FLT3-ITD-positive AML cell lines.[4][5] While the specific quantitative data from the primary study is not publicly detailed, the synergistic relationship is clearly stated. The following table provides an illustrative representation of the expected outcomes from such a study, based on the principles of combination therapy assessment.

Treatment GroupIllustrative IC50 (nM)Illustrative Combination Index (CI)Interpretation of Synergy
This compound Alone 500--
Ruxolitinib Alone 200--
This compound + Ruxolitinib (1:1 ratio) 100 (for each drug)< 1Synergistic

Note: The IC50 and CI values presented are for illustrative purposes to demonstrate the concept of synergy and are not derived from actual experimental data. A Combination Index (CI) value of less than 1 is indicative of a synergistic interaction, meaning the observed effect of the combination is greater than the sum of the effects of the individual drugs.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and Ruxolitinib within the JAK/STAT pathway and a typical experimental workflow to assess their synergistic effects.

JAK_STAT_Pathway JAK/STAT Signaling Pathway Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Cytokine_Receptor Cytokine Receptor Cytokine->Cytokine_Receptor JAK JAK1/JAK2 Cytokine_Receptor->JAK Activation STAT STAT5 JAK->STAT Phosphorylation pSTAT_dimer pSTAT5 Dimer STAT->pSTAT_dimer Dimerization Nucleus Nucleus pSTAT_dimer->Nucleus Translocation Gene_Transcription Gene Transcription (Proliferation, Survival) Nucleus->Gene_Transcription Ruxolitinib Ruxolitinib Ruxolitinib->JAK Inhibits AC4130 This compound AC4130->STAT Inhibits Dimerization

Caption: Dual inhibition of the JAK/STAT pathway by Ruxolitinib and this compound.

Experimental_Workflow Workflow for Synergy Assessment start Start: Cancer Cell Line (e.g., FLT3-ITD+ AML) treatment Treat with: - this compound alone - Ruxolitinib alone - Combination start->treatment viability Cell Viability Assay (e.g., MTS/XTT) treatment->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI staining) treatment->apoptosis western Western Blot Analysis (p-JAK, p-STAT5, Cleaved PARP) treatment->western ic50 Calculate IC50 Values viability->ic50 ci_calc Calculate Combination Index (CI) (Chou-Talalay method) ic50->ci_calc synergy Determine Synergy (CI < 1) ci_calc->synergy end Conclusion: Synergistic Cytotoxicity synergy->end apoptosis->end western->end

Caption: Experimental workflow for evaluating the synergy of this compound and Ruxolitinib.

Detailed Experimental Protocols

The following are representative protocols for key experiments to evaluate the synergistic effects of this compound and Ruxolitinib, based on standard methodologies in the field.

Cell Culture and Drug Preparation
  • Cell Lines: FLT3-ITD positive human AML cell lines (e.g., MV4-11, MOLM-13) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

  • Drug Solutions: this compound and Ruxolitinib are dissolved in dimethyl sulfoxide (B87167) (DMSO) to create stock solutions. Serial dilutions are prepared in culture medium to achieve the desired final concentrations for experiments. The final DMSO concentration in the culture medium should be kept below 0.1% to avoid solvent-induced toxicity.

Cell Viability and Synergy Assessment
  • Assay: Cell viability is assessed using a colorimetric assay such as the MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay.

  • Procedure:

    • Cells are seeded in 96-well plates at a density of 1 x 10^4 cells/well.

    • Cells are treated with increasing concentrations of this compound, Ruxolitinib, or the combination of both at a constant ratio (e.g., 1:1). A vehicle control (DMSO) is also included.

    • After a 72-hour incubation period, the MTS or XTT reagent is added to each well according to the manufacturer's instructions.

    • The absorbance is measured using a microplate reader at the appropriate wavelength.

  • Data Analysis:

    • The half-maximal inhibitory concentration (IC50) for each drug alone and in combination is calculated using non-linear regression analysis (e.g., log(inhibitor) vs. normalized response).

    • The Combination Index (CI) is calculated using the Chou-Talalay method. Software such as CompuSyn can be used for this analysis. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Apoptosis Analysis
  • Assay: Apoptosis is quantified by flow cytometry using Annexin V-FITC and Propidium Iodide (PI) staining.

  • Procedure:

    • Cells are treated with this compound, Ruxolitinib, or the combination at their respective IC50 concentrations for 48 hours.

    • Cells are harvested, washed with cold PBS, and resuspended in Annexin V binding buffer.

    • Annexin V-FITC and PI are added to the cell suspension and incubated in the dark for 15 minutes at room temperature.

    • The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

Western Blot Analysis
  • Purpose: To confirm the on-target effects of the drugs on the JAK/STAT signaling pathway.

  • Procedure:

    • Cells are treated with the drugs for a shorter duration (e.g., 2-6 hours) to observe changes in protein phosphorylation.

    • Cell lysates are prepared, and protein concentrations are determined using a BCA assay.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked and then incubated with primary antibodies against phosphorylated JAK1 (p-JAK1), total JAK1, phosphorylated STAT5 (p-STAT5), total STAT5, and a loading control (e.g., β-actin or GAPDH).

    • After washing, the membrane is incubated with HRP-conjugated secondary antibodies.

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Conclusion and Future Directions

The combination of this compound and Ruxolitinib presents a compelling, mechanistically rational approach to enhance the therapeutic efficacy of JAK/STAT pathway inhibition. The synergistic cytotoxicity observed in preclinical models warrants further investigation. Future studies should aim to:

  • Elucidate the precise molecular mechanisms underlying the observed synergy.

  • Evaluate the efficacy and safety of this combination in in vivo animal models of hematological malignancies.

  • Explore the potential of this combination in other cancers with aberrant JAK/STAT signaling.

This guide provides a foundational understanding for researchers and drug development professionals interested in exploring the therapeutic potential of dual JAK and STAT5 inhibition. The provided protocols offer a starting point for the preclinical evaluation of this promising combination therapy.

References

A Head-to-Head Comparison: The Synergistic Potential of AC-4-130 and S63845 in Acute Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, this guide provides an objective comparison of the therapeutic potential of combining the STAT5 inhibitor AC-4-130 with the MCL1 inhibitor S63845, particularly in the context of Acute Myeloid Leukemia (AML). This analysis is supported by experimental data on their synergistic effects on cancer cell viability and apoptosis.

The combination of this compound, a direct inhibitor of the STAT5 SH2 domain, and S63845, a potent and selective inhibitor of the anti-apoptotic protein MCL1, has shown promise in preclinical studies. Research indicates a synergistic cytotoxic effect in both FLT3-mutated and FLT3-wild-type AML cells, with a particularly strong response in patient samples harboring FLT3 or TET2 mutations.[1][2] This guide delves into the quantitative data from these studies, outlines the experimental methodologies, and visualizes the underlying cellular mechanisms.

Performance Data: Synergistic Reduction in Cell Viability

The combination of this compound and S63845 has been demonstrated to be more effective at reducing the viability of AML cells than either agent alone. A key study by Seipel et al. (2021) provides quantitative evidence of this synergy in various AML cell lines and patient samples.

Cell Line/Patient SampleTreatment% Cell ViabilityCombination Index (CI)
MOLM-13 (FLT3-ITD) This compound (2 µM)~80%
S63845 (50 nM)~90%
This compound (2 µM) + S63845 (50 nM)~40% <1 (Synergistic)
SKM-1 (FLT3-wt) This compound (2 µM)~85%
S63845 (50 nM)~95%
This compound (2 µM) + S63845 (50 nM)~55% <1 (Synergistic)
AML Patient Samples (FLT3 or TET2 mutated) This compound + S63845Reduced to 40% Not Applicable
Healthy Donor Cells This compound + S63845Reduced to 75%Not Applicable

Table 1: Summary of in vitro cell viability data for the combination of this compound and S63845 in AML cell lines and patient samples. Data is extrapolated from figures in Seipel et al., 2021.[2]

Induction of Apoptosis

The synergistic effect of the this compound and S63845 combination extends to the induction of apoptosis (programmed cell death) in AML cells.

Cell LineTreatment% Apoptotic Cells
MOLM-13 (FLT3-ITD) Control~5%
This compoundIncreased
S63845Increased
This compound + S63845Significantly Increased

Table 2: Qualitative summary of apoptosis induction in MOLM-13 cells treated with this compound and S63845. Specific percentages require access to raw data, but studies confirm a significant increase in apoptosis with the combination treatment.[2]

Comparison with Alternative Therapeutic Strategies

The efficacy of the this compound and S63845 combination has been assessed alongside other targeted therapies in AML.

Treatment CombinationEfficacy in FLT3-mutated AMLEfficacy in FLT3-wild-type AMLNotes
This compound + S63845 Highly Effective Effective Synergistic effects observed.[1][2]
This compound + Midostaurin (PKC412) Moderately EffectiveLess Effective
This compound + Trametinib Antagonistic effects observed in MOLM-13 cellsVariable
This compound + Venetoclax EffectiveEffective

Table 3: Comparative efficacy of this compound in combination with other targeted agents in AML. Data is based on findings from Seipel et al., 2021.[1][2]

Signaling Pathways and Mechanisms of Action

This compound and S63845 target distinct but complementary pathways that are crucial for the survival of cancer cells.

AC4_130_Mechanism cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor/ Cytokine Receptor Receptor Tyrosine Kinase (e.g., FLT3) Growth_Factor->Receptor Binds JAK JAK Receptor->JAK Activates STAT5_inactive STAT5 (inactive) JAK->STAT5_inactive Phosphorylates STAT5_active p-STAT5 (active) STAT5_inactive->STAT5_active Dimer p-STAT5 Dimer STAT5_active->Dimer Dimerization Nuclear_Dimer p-STAT5 Dimer Dimer->Nuclear_Dimer Nuclear Translocation DNA DNA Nuclear_Dimer->DNA Binds Gene_Transcription Gene Transcription (e.g., MCL1, BCL2) DNA->Gene_Transcription Promotes Cell_Survival Cell Survival & Proliferation Gene_Transcription->Cell_Survival Leads to AC4_130 This compound AC4_130->STAT5_active Inhibits SH2 domain binding

Caption: this compound inhibits STAT5 signaling.

S63845_Mechanism cluster_mitochondria Mitochondrial Outer Membrane MCL1 MCL1 BAX_BAK BAX/BAK MCL1->BAX_BAK Inhibits Apoptosis Apoptosis BAX_BAK->Apoptosis Induces S63845 S63845 S63845->MCL1 Inhibits Pro_apoptotic Pro-apoptotic signals Pro_apoptotic->BAX_BAK Activates

Caption: S63845 induces apoptosis by inhibiting MCL1.

Combined_Mechanism FLT3_ITD FLT3-ITD STAT5_pathway STAT5 Signaling FLT3_ITD->STAT5_pathway Constitutively activates MCL1_expression MCL1 Expression STAT5_pathway->MCL1_expression Upregulates AC4_130 This compound AC4_130->STAT5_pathway Inhibits MCL1_protein MCL1 Protein MCL1_expression->MCL1_protein BAX_BAK BAX/BAK Activation MCL1_protein->BAX_BAK Inhibits S63845 S63845 S63845->MCL1_protein Inhibits Apoptosis Synergistic Apoptosis BAX_BAK->Apoptosis Experimental_Workflow cluster_assays Endpoint Assays Start Start: AML Cell Lines & Patient Samples Culture Cell Culture (with or without stroma) Start->Culture Treatment Treatment: - this compound (single agent) - S63845 (single agent) - Combination Culture->Treatment Incubation Incubation (48-72 hours) Treatment->Incubation Viability Cell Viability Assay (MTS) Incubation->Viability Apoptosis Apoptosis Assay (Annexin V/PI) Incubation->Apoptosis Analysis Data Analysis: - % Viability - % Apoptosis - Combination Index Viability->Analysis Apoptosis->Analysis Conclusion Conclusion: Synergistic Effect Evaluation Analysis->Conclusion

References

A Head-to-Head Comparison of STAT5 Inhibitors: AC-4-130 and Stafib-2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Signal Transducer and Activator of Transcription 5 (STAT5) proteins are critical mediators of cytokine and growth factor signaling, playing a pivotal role in cell proliferation, differentiation, and survival. Their constitutive activation is a hallmark of various malignancies, particularly hematological cancers like acute myeloid leukemia (AML), making them a prime target for therapeutic intervention. This guide provides a comprehensive, data-driven comparison of two prominent STAT5 inhibitors: AC-4-130 and Stafib-2.

At a Glance: Key Performance Indicators

The following tables summarize the available quantitative data for this compound and Stafib-2, offering a clear comparison of their biochemical and cellular activities.

Table 1: Biochemical Potency and Selectivity

CompoundTargetAssay TypeKiReference
This compound STAT5 SH2 DomainNot SpecifiedNot Reported[1]
Stafib-2 STAT5b SH2 DomainFluorescence Polarization9 nM[2][3]
STAT5a SH2 DomainFluorescence Polarization1.3 µM[2]

Table 2: Cellular Activity in Cancer Cell Lines

CompoundCell Line(s)Assay TypeIC50Reference
This compound SKM-1 (TP53-mutated AML)Cell Viability0.7 µM[4]
MOLM-13 (TP53 wild-type AML)Cell Viability3 µM[4]
ML-2 (TP53 wild-type AML)Cell Viability3 µM[4]
OCI-AML3 (TP53 wild-type AML)Cell Viability10 µM[4]
MOLM-16 (TP53-mutant AML)Cell Viability10 µM[4]
HL-60 (TP53 null AML)Cell Viability>10 µM[4]
AML Cell LinesMTS Cell Viability6.58–15.21 µM[5]
Pomstafib-2 (Stafib-2 prodrug) K562 (STAT5b-GFP transfected)STAT5b Phosphorylation Inhibition1.5 µM[2]

Mechanism of Action and Signaling Pathways

Both this compound and Stafib-2 are small molecule inhibitors that target the SH2 domain of STAT5, albeit with differing specificities. The SH2 domain is crucial for the activation cascade of STAT proteins, mediating their dimerization and subsequent translocation to the nucleus to regulate gene transcription.[6]

This compound is a potent inhibitor of the STAT5 SH2 domain, leading to the disruption of STAT5 activation, dimerization, and nuclear translocation.[1][6][7] This inhibition of the STAT5 signaling pathway ultimately induces cell cycle arrest and apoptosis in cancer cells.[6][7]

Stafib-2 was developed as a selective inhibitor of the STAT5b isoform.[2][3] Its high affinity and selectivity for the STAT5b SH2 domain make it a valuable tool for dissecting the specific roles of STAT5b in various cellular processes.[2][3] A cell-permeable prodrug, Pomstafib-2, has been shown to effectively inhibit STAT5b phosphorylation in leukemia cells.[2]

cluster_AC4_130 This compound Signaling Pathway Inhibition Growth_Factor_Receptor_A Growth Factor Receptor JAK_A JAK Growth_Factor_Receptor_A->JAK_A Activates STAT5_A STAT5 JAK_A->STAT5_A Phosphorylates pSTAT5_A pSTAT5 STAT5_A->pSTAT5_A Dimerization_A Dimerization pSTAT5_A->Dimerization_A Nuclear_Translocation_A Nuclear Translocation Dimerization_A->Nuclear_Translocation_A Gene_Transcription_A Gene Transcription Nuclear_Translocation_A->Gene_Transcription_A AC4_130 This compound AC4_130->STAT5_A Inhibits SH2 Domain

Figure 1: this compound mechanism of action.

cluster_Stafib2 Stafib-2 Signaling Pathway Inhibition Growth_Factor_Receptor_S Growth Factor Receptor JAK_S JAK Growth_Factor_Receptor_S->JAK_S Activates STAT5b STAT5b JAK_S->STAT5b Phosphorylates pSTAT5b pSTAT5b STAT5b->pSTAT5b Dimerization_S Dimerization pSTAT5b->Dimerization_S Nuclear_Translocation_S Nuclear Translocation Dimerization_S->Nuclear_Translocation_S Gene_Transcription_S Gene Transcription Nuclear_Translocation_S->Gene_Transcription_S Stafib2 Stafib-2 Stafib2->STAT5b Selectively Inhibits SH2 Domain

Figure 2: Stafib-2 mechanism of action.

Detailed Experimental Protocols

To facilitate the replication and validation of the cited findings, detailed methodologies for key experiments are provided below.

Cell Viability (MTS) Assay

This protocol is adapted from standard MTS assay procedures to determine the cytotoxic effects of this compound and Stafib-2.[5][8][9]

Start Start Cell_Seeding Seed cells in 96-well plate Start->Cell_Seeding Compound_Addition Add varying concentrations of this compound or Stafib-2 Cell_Seeding->Compound_Addition Incubation Incubate for 24-72 hours Compound_Addition->Incubation MTS_Addition Add MTS reagent Incubation->MTS_Addition Incubation_MTS Incubate for 1-4 hours MTS_Addition->Incubation_MTS Absorbance_Reading Measure absorbance at 490 nm Incubation_MTS->Absorbance_Reading Data_Analysis Calculate IC50 values Absorbance_Reading->Data_Analysis End End Data_Analysis->End

Figure 3: MTS cell viability assay workflow.

Materials:

  • AML cell lines (e.g., MOLM-13, SKM-1)

  • RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • 96-well plates

  • This compound and Pomstafib-2 (or a cell-permeable version of Stafib-2)

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed AML cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete medium.

  • Compound Treatment: Prepare serial dilutions of this compound and Pomstafib-2 in complete medium. Add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO).

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTS Addition: Add 20 µL of MTS reagent to each well.

  • Incubation: Incubate the plates for 2-4 hours at 37°C.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a non-linear regression analysis.

Fluorescence Polarization (FP) Assay for STAT5 SH2 Domain Inhibition

This protocol is designed to measure the direct binding of inhibitors to the STAT5 SH2 domain.[10][11][12]

Start Start Reagent_Prep Prepare assay buffer, fluorescently labeled phosphopeptide, and recombinant STAT5 SH2 domain Start->Reagent_Prep Plate_Setup Add buffer, inhibitor (this compound or Stafib-2), and STAT5 SH2 domain to a 384-well plate Reagent_Prep->Plate_Setup Incubation_1 Incubate at room temperature Plate_Setup->Incubation_1 Peptide_Addition Add fluorescently labeled phosphopeptide Incubation_1->Peptide_Addition Incubation_2 Incubate to reach binding equilibrium Peptide_Addition->Incubation_2 FP_Measurement Measure fluorescence polarization Incubation_2->FP_Measurement Data_Analysis Calculate Ki values FP_Measurement->Data_Analysis End End Data_Analysis->End

Figure 4: Fluorescence polarization assay workflow.

Materials:

  • Recombinant human STAT5a and STAT5b SH2 domain proteins

  • Fluorescently labeled phosphopeptide probe with high affinity for the STAT5 SH2 domain (e.g., 5-FAM-G-pY-L-P-Q-N-I-D)

  • This compound and Stafib-2

  • Assay buffer (e.g., 100 mM potassium phosphate (B84403) pH 7.5, 100 mM NaCl, 1 mM DTT, 0.01% Triton X-100)

  • 384-well black plates

  • Fluorescence polarization plate reader

Procedure:

  • Reagent Preparation: Prepare serial dilutions of this compound and Stafib-2 in the assay buffer.

  • Reaction Setup: In a 384-well plate, add the assay buffer, the inhibitor at various concentrations, and the recombinant STAT5 SH2 domain protein.

  • Incubation: Incubate the plate for 30 minutes at room temperature to allow for inhibitor binding.

  • Probe Addition: Add the fluorescently labeled phosphopeptide probe to all wells.

  • Equilibration: Incubate the plate for an additional 60 minutes at room temperature to allow the binding reaction to reach equilibrium.

  • Measurement: Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters.

  • Data Analysis: Plot the fluorescence polarization values against the inhibitor concentration and fit the data to a competitive binding model to determine the IC50 and subsequently calculate the Ki values.

Clonogenic Assay

This assay assesses the ability of single cells to form colonies, providing a measure of long-term cell survival and proliferation.[13][14][15]

Materials:

  • AML cell lines

  • Complete RPMI-1640 medium

  • Methylcellulose-based medium (e.g., MethoCult™)

  • 6-well plates or 35 mm dishes

  • This compound and Pomstafib-2

Procedure:

  • Cell Treatment: Treat AML cells in suspension with various concentrations of this compound or Pomstafib-2 for 24 hours.

  • Cell Plating: After treatment, wash the cells and resuspend them in complete medium. Count the viable cells and plate a low density of cells (e.g., 500-1000 cells/mL) in the methylcellulose-based medium.

  • Incubation: Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for 10-14 days, or until colonies are visible.

  • Colony Staining and Counting: Stain the colonies with crystal violet or another suitable stain and count the number of colonies (typically defined as containing >50 cells).

  • Data Analysis: Calculate the plating efficiency and the surviving fraction for each treatment condition relative to the vehicle control.

Summary and Conclusion

This compound and Stafib-2 are both valuable research tools for investigating the role of STAT5 in normal and pathological conditions.

  • This compound has demonstrated broad activity against various AML cell lines, with IC50 values in the low micromolar range. Its ability to inhibit the general STAT5 SH2 domain makes it a useful tool for studying the overall effects of STAT5 inhibition.[1][4]

  • Stafib-2 exhibits high potency and remarkable selectivity for the STAT5b isoform, with a Ki in the low nanomolar range.[2][3] This makes it an ideal probe for dissecting the specific functions of STAT5b versus STAT5a. The availability of its cell-permeable prodrug, Pomstafib-2, allows for its use in cellular assays to study the downstream effects of selective STAT5b inhibition.[2]

The choice between this compound and Stafib-2 will depend on the specific research question. For studies requiring general inhibition of STAT5 signaling, this compound is a suitable candidate. For investigations into the distinct roles of the STAT5b isoform, the high selectivity of Stafib-2 is advantageous. The experimental protocols provided herein offer a starting point for researchers to conduct their own comparative studies and further elucidate the therapeutic potential of targeting the STAT5 signaling pathway.

References

Validating AC-4-130's Superior Selectivity for STAT5 Over STAT3: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A deep dive into the experimental data reveals AC-4-130 as a highly selective inhibitor of STAT5, offering a significant advantage for targeted research and therapeutic development. This guide provides a comprehensive comparison of this compound with other known STAT inhibitors, supported by detailed experimental protocols and data-driven visualizations.

Researchers and drug development professionals require precision tools to dissect cellular signaling pathways. In the realm of Janus kinase (JAK) and signal transducer and activator of transcription (STAT) signaling, the closely related STAT3 and STAT5 proteins often present a challenge for selective inhibition due to their structural homology. This compound, a potent STAT5 inhibitor, has emerged as a valuable tool for specifically targeting STAT5-mediated pathways. This guide validates the selectivity of this compound for STAT5 over STAT3 by presenting key experimental findings and comparing its performance with alternative inhibitors.

Unveiling the Selectivity of this compound

This compound was identified through a rigorous biophysical screening of a chemical library specifically designed to discover SH2 domain binders with high selectivity for STAT5 over other STAT family members, including STAT1 and STAT3.[1] The SH2 domain is crucial for the activation and dimerization of STAT proteins, making it an attractive target for inhibitors.

Subsequent cellular assays have confirmed this selectivity. In a luciferase reporter gene assay, this compound effectively blocked the transcriptional activity of phosphorylated STAT5 (pY-STAT5). In contrast, the transcriptional activities of pY-STAT3 and pY-STAT1 were largely unaffected by the compound, demonstrating its functional selectivity within a cellular context.[1]

Comparative Analysis: this compound vs. Alternative STAT Inhibitors

To provide a clearer perspective on this compound's performance, the following table summarizes its cellular potency alongside other commonly used STAT inhibitors. It is important to note that many alternatives primarily target STAT3.

InhibitorPrimary Target(s)Reported IC50/Ki ValuesSelectivity Profile
This compound STAT5 0.7 - 15.21 µM (cellular IC50 in various AML cell lines) High selectivity for STAT5 over STAT1 and STAT3 based on functional assays [1]
StatticSTAT3~5.1 µM (in cell-free assays)High selectivity over STAT1.
CryptotanshinoneSTAT34.6 µM (in a cell-free assay)No significant effect on STAT1 or STAT5.
OPB-51602STAT3(Not specified in provided results)A small molecule targeting the SH2 domain of STAT3.
PimozideSTAT519.19–62.17 µM (cellular IC50 in AML cells)Known to decrease STAT5 phosphorylation.

This table is a summary of reported values and should be used for comparative purposes. For detailed experimental conditions, please refer to the original publications.

Experimental Methodologies

The validation of this compound's selectivity relies on robust experimental protocols. Below are summaries of the key assays used.

Luciferase Reporter Gene Assay for STAT Transcriptional Activity

This cell-based assay is a cornerstone for determining the functional selectivity of STAT inhibitors.

  • Cell Culture and Transfection: Cells are co-transfected with a STAT-responsive luciferase reporter plasmid (e.g., β-casein promoter for STAT5) and a constitutively expressed control reporter plasmid (e.g., Renilla luciferase).

  • Compound Treatment: Transfected cells are pre-incubated with varying concentrations of the test inhibitor (e.g., this compound) or a vehicle control (DMSO).

  • Cytokine Stimulation: Cells are then stimulated with a specific cytokine to activate the desired STAT pathway (e.g., IL-2 for STAT5, IL-6 for STAT3).

  • Luciferase Activity Measurement: Following stimulation, cell lysates are collected, and the activities of both luciferases are measured using a luminometer.

  • Data Analysis: The activity of the STAT-responsive luciferase is normalized to the control luciferase activity to account for variations in transfection efficiency and cell viability. The resulting data is plotted against the inhibitor concentration to determine the IC50 value, representing the concentration at which the inhibitor reduces the STAT-mediated transcriptional response by 50%.

Cellular Viability (IC50) Determination in Cancer Cell Lines

This assay assesses the potency of an inhibitor in reducing the viability of cancer cells that are dependent on STAT signaling.

  • Cell Seeding: A defined number of cancer cells (e.g., acute myeloid leukemia (AML) cell lines) are seeded into multi-well plates.

  • Compound Incubation: The cells are treated with a range of concentrations of the inhibitor (e.g., this compound) for a specified period (e.g., 72 hours).

  • Viability Assessment: Cell viability is measured using a colorimetric assay such as MTS or MTT, or by flow cytometry with viability dyes.

  • Data Analysis: The viability data is normalized to vehicle-treated control cells. The IC50 value is calculated by fitting the dose-response curve with a non-linear regression model.

Visualizing the Mechanism of Action

To better understand the context of this compound's function, the following diagrams illustrate the canonical JAK-STAT signaling pathway and the experimental workflow for evaluating inhibitor selectivity.

STAT_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK 2. Activation STAT_monomer STAT (inactive) JAK->STAT_monomer 3. Phosphorylation pSTAT_monomer pSTAT STAT_dimer STAT Dimer pSTAT_monomer->STAT_dimer 4. Dimerization Gene_Transcription Gene Transcription STAT_dimer->Gene_Transcription 5. Nuclear Translocation & Transcription This compound This compound This compound->STAT_dimer Inhibits Cytokine Cytokine Cytokine->Cytokine_Receptor 1. Binding

Caption: Canonical JAK-STAT signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_analysis Data Analysis Cell_Culture Culture STAT-dependent cell lines Reporter_Transfection Transfect with STAT5 or STAT3 luciferase reporter Cell_Culture->Reporter_Transfection Inhibitor_Addition Add varying concentrations of this compound Reporter_Transfection->Inhibitor_Addition Cytokine_Stimulation Stimulate with IL-2 (for STAT5) or IL-6 (for STAT3) Inhibitor_Addition->Cytokine_Stimulation Luminescence_Measurement Measure Luciferase activity Cytokine_Stimulation->Luminescence_Measurement Data_Normalization Normalize to control Luminescence_Measurement->Data_Normalization IC50_Calculation Calculate IC50 for STAT5 and STAT3 activity Data_Normalization->IC50_Calculation Selectivity_Determination Determine Selectivity IC50_Calculation->Selectivity_Determination

Caption: Workflow for determining the selectivity of a STAT inhibitor using a reporter gene assay.

Conclusion

The available experimental evidence strongly supports the high selectivity of this compound for STAT5 over STAT3. Its ability to potently inhibit STAT5-mediated transcription while having minimal impact on STAT3 activity at similar concentrations makes it an invaluable tool for researchers in both academic and industrial settings. This high degree of selectivity allows for more precise dissection of STAT5 signaling pathways and provides a solid foundation for the development of targeted therapies for STAT5-driven diseases.

References

AC-4-130's efficacy in FLT3-mutated versus wild-type AML

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Efficacy of AC-4-130 in FLT3-Mutated versus Wild-Type Acute Myeloid Leukemia

For researchers and professionals in drug development, understanding the nuanced efficacy of novel therapeutic agents across different genetic subtypes of a disease is paramount. This guide provides a detailed comparison of the STAT5 inhibitor, this compound, in the context of FMS-like tyrosine kinase 3 (FLT3)-mutated and wild-type Acute Myeloid Leukemia (AML).

Introduction to this compound and its Target

This compound is a potent and selective small molecule inhibitor that targets the SH2 domain of Signal Transducer and Activator of Transcription 5 (STAT5).[1][2] By binding to this domain, this compound effectively disrupts the activation, dimerization, and subsequent nuclear translocation of STAT5, thereby inhibiting its transcriptional activity.[1][2][3] In AML, particularly in subtypes with activating mutations in FLT3, the STAT5 signaling pathway is constitutively active and plays a crucial role in driving leukemic cell proliferation and survival.[4][5]

Comparative Efficacy: FLT3-Mutated vs. Wild-Type AML

Experimental data indicates that AML cells harboring FLT3 internal tandem duplication (ITD) mutations are more susceptible to STAT5 inhibition by this compound compared to their wild-type counterparts.[1] This heightened sensitivity is attributed to the strong activation of the STAT5 pathway downstream of the constitutively active FLT3-ITD mutant receptor.[4]

In Vitro Cytotoxicity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various AML cell lines, highlighting the differential sensitivity between FLT3-mutated and FLT3-wild-type cells.

Cell LineFLT3 StatusTP53 StatusThis compound IC50 (µM)Reference
MOLM-13Mutated (ITD)Wild-Type3[3]
MV4-11Mutated (ITD)Wild-TypeNot explicitly stated, but shown to be sensitive.[1]
SKM-1Wild-TypeMutated0.7[3]
ML-2Wild-TypeWild-Type3[3]
OCI-AML3Wild-TypeWild-Type10[3]
MOLM-16Wild-TypeMutated10[3]
HL-60Wild-TypeNull>10 (very low susceptibility)[3]

Note: The elevated susceptibility of the FLT3 wild-type SKM-1 cell line to this compound may be associated with its TET2 mutation status.[3]

Induction of Apoptosis and Cell Cycle Arrest

In FLT3-ITD positive cell lines such as MV4-11 and MOLM-13, treatment with this compound leads to a dose- and time-dependent increase in apoptosis.[1][6] This is accompanied by the cleavage of Caspase 3 and poly (ADP-ribose) polymerase (PARP).[1] Furthermore, this compound induces cell cycle arrest in the G0/G1 phase, with a corresponding reduction in the proportion of cells in the S and G2/M phases.[1][6]

Inhibition of Clonogenic Growth

This compound has been shown to significantly impair the clonogenic growth of primary AML patient cells, including those with FLT3-ITD mutations.[1] Notably, the clonogenic growth of healthy CD34+ hematopoietic stem and progenitor cells is largely unaffected by the compound, suggesting a favorable therapeutic window.[1]

In Vivo Efficacy

In a xenograft model using the FLT3-ITD-dependent MV4-11 cell line, daily administration of this compound resulted in a significant reduction in tumor growth and volume.[1] This anti-leukemic activity in vivo was associated with decreased STAT5 activity, reduced cell proliferation (Ki67 staining), and decreased vascularization within the tumors.[1]

Signaling Pathways

The differential efficacy of this compound in FLT3-mutated versus wild-type AML can be attributed to the distinct signaling cascades activated by the two receptor forms.

FLT3_Signaling cluster_FLT3_ITD FLT3-ITD (Mutated) cluster_FLT3_WT FLT3-WT (Wild-Type) cluster_AC4130 This compound Intervention FLT3_ITD FLT3-ITD STAT5_ITD STAT5 FLT3_ITD->STAT5_ITD Strong Constitutive Activation Proliferation_ITD Leukemic Proliferation & Survival STAT5_ITD->Proliferation_ITD FLT3_WT FLT3-WT STAT5_WT STAT5 FLT3_WT->STAT5_WT Weak/No Activation Ligand FLT3 Ligand Ligand->FLT3_WT Proliferation_WT Normal Hematopoiesis STAT5_WT->Proliferation_WT AC4130 This compound AC4130->STAT5_ITD Inhibition

Caption: Signaling differences between FLT3-ITD and FLT3-WT pathways.

Experimental Protocols

A summary of the key experimental methodologies used to evaluate the efficacy of this compound is provided below.

Cell Viability Assay

Cell_Viability_Workflow A AML Cell Culture (FLT3-mutated & Wild-Type) B Seed cells in 96-well plates A->B C Treat with increasing concentrations of this compound B->C D Incubate for 72 hours C->D E Add CellTiter-Glo® Luminescent Cell Viability Assay reagent D->E F Measure Luminescence E->F G Calculate IC50 values F->G

Caption: Workflow for determining cell viability and IC50 values.

Protocol:

  • AML cell lines are cultured in appropriate media and conditions.

  • Cells are seeded into 96-well plates at a specified density.

  • A serial dilution of this compound is added to the wells.

  • The plates are incubated for 72 hours.

  • Cell viability is assessed using a luminescent-based assay (e.g., CellTiter-Glo®) according to the manufacturer's instructions.

  • Luminescence is measured using a plate reader.

  • IC50 values are calculated from the dose-response curves.

Apoptosis Assay (Annexin V/PI Staining)

Protocol:

  • AML cells are treated with this compound or a vehicle control for a specified duration (e.g., 24, 48 hours).

  • Cells are harvested and washed with cold PBS.

  • Cells are resuspended in Annexin V binding buffer.

  • FITC-conjugated Annexin V and Propidium Iodide (PI) are added to the cell suspension.

  • The cells are incubated in the dark at room temperature for 15 minutes.

  • The stained cells are analyzed by flow cytometry to quantify the percentage of apoptotic (Annexin V positive) and necrotic (Annexin V and PI positive) cells.

Clonogenic Assay (Colony Formation Assay)

Protocol:

  • Primary AML cells or cell lines are treated with this compound or vehicle control for a defined period.

  • Cells are washed and resuspended in a semi-solid medium (e.g., MethoCult™).

  • The cell suspension is plated in culture dishes.

  • Plates are incubated for 7-14 days to allow for colony formation.

  • Colonies (defined as clusters of >40 cells) are stained and counted manually or using an automated colony counter.

  • The percentage of colony inhibition is calculated relative to the vehicle-treated control.

Conclusion

This compound demonstrates significant preclinical efficacy against AML, with a pronounced effect in FLT3-mutated subtypes. This is attributed to the strong dependence of these leukemic cells on the constitutively activated STAT5 signaling pathway. The data presented in this guide, including comparative IC50 values, apoptosis and clonogenic growth inhibition, and in vivo efficacy, provide a strong rationale for the continued development of this compound as a targeted therapy for FLT3-mutated AML. Further investigation into combination therapies, such as with MCL1 inhibitors, may also hold promise for both FLT3-mutated and wild-type AML.[3][7]

References

Comparative Analysis of AC-4-130 Efficacy Across Acute Myeloid Leukemia Subtypes

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the pre-clinical efficacy of AC-4-130, a potent STAT5 SH2 domain inhibitor, across various subtypes of Acute Myeloid Leukemia (AML). The data presented is intended for researchers, scientists, and drug development professionals to facilitate further investigation and potential clinical translation.

Introduction to this compound

This compound is a novel small molecule inhibitor that directly targets the SH2 domain of the Signal Transducer and Activator of Transcription 5 (STAT5) protein.[1][2][3][4][5] By binding to this domain, this compound effectively disrupts the activation, dimerization, and subsequent nuclear translocation of STAT5, a key signaling node in many hematological malignancies.[1][2][3][4][5] This inhibition of STAT5-dependent gene transcription ultimately leads to cell cycle arrest and apoptosis in AML cells.[1][2][3] The rationale for targeting STAT5 in AML is underscored by its frequent hyper-activation downstream of various oncogenic drivers, including mutated FMS-like tyrosine kinase 3 (FLT3).[2][4][5]

Mechanism of Action of this compound

The following diagram illustrates the signaling pathway targeted by this compound.

AC4_130_Mechanism cluster_upstream Upstream Signaling cluster_stat5_activation STAT5 Activation Cascade cluster_downstream Downstream Effects FLT3_ITD FLT3-ITD JAK JAK FLT3_ITD->JAK activates STAT5_inactive Inactive STAT5 (monomer) JAK->STAT5_inactive phosphorylates STAT5_active Active p-STAT5 (dimer) STAT5_inactive->STAT5_active dimerizes Nuclear_Translocation Nuclear Translocation STAT5_active->Nuclear_Translocation AC4_130 This compound AC4_130->STAT5_inactive inhibits activation Apoptosis Apoptosis AC4_130->Apoptosis promotes Gene_Transcription Gene Transcription (e.g., BCL-2, MCL-1) Nuclear_Translocation->Gene_Transcription Leukemic_Cell_Survival Leukemic Cell Survival & Proliferation Gene_Transcription->Leukemic_Cell_Survival Leukemic_Cell_Survival->Apoptosis inhibits

Caption: Mechanism of action of this compound in inhibiting the STAT5 signaling pathway.

Comparative Efficacy of this compound in AML Subtypes

The anti-leukemic activity of this compound has been evaluated in various AML cell lines and primary patient samples, demonstrating differential sensitivity based on the underlying molecular subtype.

In Vitro Cytotoxicity in AML Cell Lines
Cell LineKey MutationsReported Sensitivity to this compoundReference
MV4-11FLT3-ITDHigh[1][2]
MOLM-13FLT3-ITDHigh[1][2]
SKM-1TP53 mutatedElevated[6]
ML-2TP53 wild-typeIntermediate[6]
OCI-AML3TP53 wild-typeReduced[6]
MOLM-16TP53 mutatedReduced[6]
HL-60TP53 nullReduced[6]
Efficacy in Primary AML Samples

Studies on primary AML patient samples have shown that this compound effectively reduces the viability and clonogenic growth of malignant cells while exhibiting lesser effects on healthy CD34+ cells.[1][2] A notable observation is the enhanced response in patient samples harboring specific genetic alterations.

AML Subtype (by mutation)Response to this compound Combination Therapy (with S63845)Reference
FLT3-mutatedStrong synergistic effect on cell viability[6][7]
TET2-mutatedStrong synergistic effect on cell viability[6][7]
FLT3-wild-typeSynergistic effects on cell viability observed[6]

Synergistic Combinations

The therapeutic potential of this compound is further enhanced when used in combination with other targeted agents. This suggests that a multi-pronged approach may be more effective in overcoming resistance and improving patient outcomes.

Combination AgentClassObserved Effect with this compoundReference
RuxolitinibJAK1/2 inhibitorSynergistic cytotoxicity[2][4][5]
Garcinolp300/pCAF inhibitorSynergistic cytotoxicity[2][4][5]
S63845MCL1 inhibitorSynergistic effects on cell viability[6][7]
Midostaurin (PKC412)FLT3 inhibitorInvestigated in combination studies[7]
TrametinibMEK inhibitorInvestigated in combination studies[7]
VenetoclaxBCL-2 inhibitorInvestigated in combination studies[7]

Experimental Protocols

Cell Viability and Apoptosis Assays

A standardized experimental workflow is crucial for the reproducible assessment of this compound's effects.

Experimental_Workflow AML_Cells AML Cell Lines or Primary Patient Samples Treatment Treat with this compound (Dose-Response) AML_Cells->Treatment Incubation Incubate for 24-72 hours Treatment->Incubation Viability_Assay Cell Viability Assay (e.g., MTT, CellTiter-Glo) Incubation->Viability_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V/PI Staining) Incubation->Apoptosis_Assay Data_Analysis Data Analysis (IC50, % Apoptosis) Viability_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis

References

AC-4-130: A Novel STAT5 Inhibitor Challenging Standard Therapies in Acute Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the novel STAT5 inhibitor, AC-4-130, against current standard-of-care therapies for Acute Myeloid Leukemia (AML). This analysis is based on available preclinical data and aims to objectively assess the performance and potential of this compound in the evolving landscape of AML treatment.

This compound is a potent and specific small molecule inhibitor that targets the SH2 domain of Signal Transducer and Activator of Transcription 5 (STAT5).[1][2][3] By binding to this domain, this compound effectively disrupts the activation, dimerization, and subsequent nuclear translocation of STAT5, a key signaling node frequently hyperactivated in AML and associated with poor prognosis.[1][2][3] This inhibition ultimately leads to cell cycle arrest and apoptosis in AML cells, particularly those harboring FLT3-ITD mutations, which are found in approximately 30% of AML patients.[1][2][3]

Performance Against Standard AML Therapies: A Comparative Analysis

The current treatment paradigm for AML involves intensive chemotherapy, often a combination of cytarabine (B982) and an anthracycline like daunorubicin (B1662515) (the "7+3" regimen), and a growing arsenal (B13267) of targeted therapies. These targeted agents include FLT3 inhibitors (midostaurin, gilteritinib), BCL-2 inhibitors (venetoclax), and IDH1/2 inhibitors (ivosidenib, enasidenib).

In Vitro Efficacy

Preclinical studies have demonstrated the cytotoxic potential of this compound across a panel of AML cell lines. The half-maximal inhibitory concentration (IC50) values highlight its varied efficacy, with some cell lines showing particular sensitivity. A direct comparison of IC50 values between this compound and standard AML therapies in various AML cell lines is presented below. It is important to note that these values are compiled from different studies and experimental conditions may vary.

Cell LineThis compound (μM)Cytarabine (μM)Daunorubicin (μM)Venetoclax (μM)Midostaurin (B1676583) (nM)Gilteritinib (nM)
MOLM-13 3~0.4 (sensitive)~0.4 (sensitive)0.2200~1.8
MV4-11 ---<0.1200~0.8
SKM-1 0.7--1--
ML-2 3--0.1--
OCI-AML3 10--0.6Resistant-
MOLM-16 10-->10--
HL-60 >10--1.6Resistant-

Data compiled from multiple sources.

In Vivo Efficacy

In a subcutaneous AML xenograft model using MV4-11 cells, treatment with this compound resulted in a significant reduction in tumor growth.[4] This demonstrates the potential of this compound to inhibit AML cell proliferation in a living organism. Further in vivo studies directly comparing this compound with standard therapies are needed to establish a clearer picture of its relative efficacy.

Synergistic Potential

A key finding from preclinical research is the synergistic activity of this compound with other anti-leukemic agents. Studies have shown that combining this compound with the MCL1 inhibitor S63845 or the FLT3 inhibitor midostaurin leads to enhanced cytotoxicity in both FLT3-mutated and wild-type AML cells.[5][6][7] This suggests that this compound could be a valuable component of combination therapies, potentially overcoming resistance mechanisms and improving treatment outcomes.

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the replication and validation of these findings.

In Vitro Cell Viability Assays
  • Cell Lines and Culture: A panel of human AML cell lines (e.g., MOLM-13, MV4-11, SKM-1, ML-2, OCI-AML3, MOLM-16, HL-60) are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

  • Drug Treatment: Cells are seeded in 96-well plates at a density of 1 x 10^4 to 5 x 10^4 cells per well and treated with a range of concentrations of this compound or standard AML drugs for 48 to 72 hours.

  • Viability Assessment: Cell viability is determined using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® luminescent cell viability assay. Absorbance or luminescence is measured using a plate reader, and the data is used to calculate IC50 values.

In Vivo Xenograft Model
  • Animal Model: Immunodeficient mice (e.g., NOD/SCID or NSG) are used to minimize rejection of human cells.

  • Cell Implantation: Human AML cells (e.g., 5 x 10^6 MV4-11 cells) are injected subcutaneously or intravenously into the mice.

  • Drug Administration: Once tumors are established or leukemic engraftment is confirmed, mice are treated with this compound (e.g., 25 mg/kg daily via oral gavage or intraperitoneal injection) or a standard therapy. A control group receives a vehicle solution.

  • Efficacy Assessment: Tumor volume is measured regularly with calipers. For disseminated leukemia models, disease progression is monitored by bioluminescence imaging or flow cytometry of peripheral blood or bone marrow. Animal survival is also a key endpoint. At the end of the study, tumors and organs may be harvested for further analysis (e.g., histology, western blotting).

Signaling Pathways and Mechanisms of Action

Understanding the signaling pathways affected by this compound and standard AML therapies is critical for rational drug design and combination strategies.

This compound and the STAT5 Pathway

This compound directly inhibits the STAT5 signaling pathway, which is a critical downstream effector of various oncogenic tyrosine kinases, including FLT3-ITD.[1][2][3] Constitutive activation of STAT5 promotes AML cell proliferation and survival.

AC4_130_STAT5_Pathway FLT3_ITD FLT3-ITD JAK JAK FLT3_ITD->JAK STAT5_inactive STAT5 (inactive) JAK->STAT5_inactive phosphorylates STAT5_active p-STAT5 (active) Dimerization Dimerization STAT5_active->Dimerization Nuclear_Translocation Nuclear Translocation Dimerization->Nuclear_Translocation Gene_Transcription Gene Transcription (Proliferation, Survival) Nuclear_Translocation->Gene_Transcription AC4_130 This compound AC4_130->STAT5_active inhibits activation

This compound inhibits the STAT5 signaling pathway.

Standard AML Therapies: Diverse Mechanisms

Standard AML therapies target various cellular processes essential for leukemia cell survival and proliferation.

  • Intensive Chemotherapy (Cytarabine & Daunorubicin): These agents primarily induce DNA damage. Cytarabine, a nucleoside analog, incorporates into DNA and inhibits DNA polymerase.[1][2] Daunorubicin intercalates into DNA and inhibits topoisomerase II, leading to DNA strand breaks.[1][8]

Chemo_Pathway Cytarabine Cytarabine DNA_Polymerase DNA Polymerase Cytarabine->DNA_Polymerase inhibits Daunorubicin Daunorubicin Topoisomerase_II Topoisomerase II Daunorubicin->Topoisomerase_II inhibits DNA_Synthesis DNA Synthesis DNA_Damage DNA Damage DNA_Synthesis->DNA_Damage disruption leads to Apoptosis Apoptosis DNA_Damage->Apoptosis

Mechanism of action of intensive chemotherapy.

  • FLT3 Inhibitors (Midostaurin, Gilteritinib): These drugs directly target the constitutively active FLT3 receptor, blocking its downstream signaling pathways, including the PI3K/AKT, RAS/MAPK, and STAT5 pathways.[9][10]

FLT3i_Pathway FLT3_ITD FLT3-ITD PI3K_AKT PI3K/AKT Pathway FLT3_ITD->PI3K_AKT RAS_MAPK RAS/MAPK Pathway FLT3_ITD->RAS_MAPK STAT5 STAT5 Pathway FLT3_ITD->STAT5 Proliferation_Survival Proliferation & Survival PI3K_AKT->Proliferation_Survival RAS_MAPK->Proliferation_Survival STAT5->Proliferation_Survival FLT3_Inhibitors FLT3 Inhibitors (Midostaurin, Gilteritinib) FLT3_Inhibitors->FLT3_ITD inhibit

FLT3 inhibitors block multiple downstream pathways.

  • BCL-2 Inhibitors (Venetoclax): Venetoclax selectively inhibits the anti-apoptotic protein BCL-2, leading to the release of pro-apoptotic proteins and subsequent activation of the intrinsic apoptotic pathway.[11]

BCL2i_Pathway BCL2 BCL-2 BAX_BAK BAX/BAK BCL2->BAX_BAK sequesters Mitochondria Mitochondria BAX_BAK->Mitochondria permeabilize Cytochrome_c Cytochrome c Mitochondria->Cytochrome_c releases Apoptosis Apoptosis Cytochrome_c->Apoptosis Venetoclax Venetoclax Venetoclax->BCL2 inhibits

Venetoclax promotes apoptosis by inhibiting BCL-2.

Conclusion and Future Directions

This compound represents a promising novel therapeutic strategy for AML by targeting the critical STAT5 signaling pathway. Preclinical data demonstrate its potent in vitro and in vivo activity, particularly in FLT3-ITD-positive AML. Furthermore, its synergistic effects with other targeted agents highlight its potential in combination therapies.

However, further research is necessary to fully elucidate the comparative efficacy and safety of this compound relative to standard AML therapies. Head-to-head preclinical studies under standardized conditions are warranted to provide a more definitive comparison. Ultimately, well-designed clinical trials will be essential to determine the clinical utility of this compound in the treatment of AML and to identify the patient populations most likely to benefit from this novel STAT5 inhibitor. The continued exploration of this compound, both as a monotherapy and in combination, holds the potential to significantly advance the therapeutic landscape for this challenging disease.

References

Comparative Analysis of AC-4-130: A Potent Modulator of the STAT5 Downstream Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of AC-4-130, a potent STAT5 SH2 domain inhibitor, with other alternative STAT5 pathway modulators. The information presented is supported by experimental data to aid in the evaluation of this compound for research and drug development purposes.

Introduction to this compound and the STAT5 Signaling Pathway

This compound is a small molecule inhibitor that directly binds to the SH2 domain of the Signal Transducer and Activator of Transcription 5 (STAT5) protein.[1][2][3] This interaction is crucial as the SH2 domain is necessary for the activation, dimerization, and subsequent nuclear translocation of STAT5.[2] By disrupting these processes, this compound effectively blocks STAT5-dependent gene transcription, leading to the induction of cell cycle arrest and apoptosis in cancer cells, particularly in acute myeloid leukemia (AML) models harboring FLT3-ITD mutations.[1][2][4]

The JAK/STAT5 signaling pathway is a critical mediator of signals from various cytokines and growth factors, playing a key role in cell proliferation, differentiation, and survival. In many hematological malignancies, this pathway is constitutively activated, contributing to uncontrolled cell growth.[5][6] Key upstream activators of STAT5 in these cancers include receptor tyrosine kinases like FLT3-ITD and JAK2.[5][6] Once activated via phosphorylation, STAT5 translocates to the nucleus and regulates the expression of a wide array of downstream target genes, including those involved in cell cycle progression (e.g., Cyclin D1, Cyclin D2, c-MYC) and apoptosis (e.g., MCL-1, BCL2).[5][7]

Performance Comparison of STAT5 Inhibitors

The following tables summarize the in vitro efficacy of this compound in comparison to other known STAT5 inhibitors. The data is compiled from various studies and presented for AML cell lines, which are a primary model for evaluating STAT5-targeted therapies.

Compound Target Cell Line IC50 (µM) Reference
This compoundSTAT5 SH2 DomainMV4-11 (AML)Not explicitly stated, but effective from 0.1-100 µM[1][2]
This compoundSTAT5 SH2 DomainMOLM-13 (AML)Not explicitly stated, but effective from 0.1-100 µM[1][2]
PimozideSTAT5K562 (CML)4[5]
Stafib-2STAT5Not specifiedNot specified[8]
IST5-002STAT5Prostate Cancer CellsNot specified[9][10]
Triciribine (B1683860) Phosphate (B84403) Monohydrate (TCN-PM)STAT5FLT3-ITD mutant AML cellsNot specified[11]

Table 1: Comparative IC50 Values of STAT5 Inhibitors in Cancer Cell Lines.

Compound Cell Line Concentration Effect on Apoptosis Effect on Cell Cycle Reference
This compoundMV4-11, MOLM-130.1-100 µM (72h)Significant dose- and time-dependent increase in apoptosis.Induces cell cycle arrest.[1][2][4]
This compoundMV4-11, MOLM-132, 5 µM (72h)Not specifiedIncrease in G0/G1 arrested cells, reduction in S and G2/M phases.[1][4]
This compoundMOLM-1320h (with other inhibitors)Strong induction of apoptosis.Not specified[7]

Table 2: Downstream Effects of this compound on Apoptosis and Cell Cycle in AML Cell Lines.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the mechanism of action and the experimental procedures for validating this compound's effects, the following diagrams are provided.

AC4_130_Pathway cluster_upstream Upstream Activators cluster_stat5 STAT5 Activation Cycle cluster_downstream Downstream Effects Cytokines/Growth Factors Cytokines/Growth Factors Receptor Tyrosine Kinases (e.g., FLT3-ITD) Receptor Tyrosine Kinases (e.g., FLT3-ITD) Cytokines/Growth Factors->Receptor Tyrosine Kinases (e.g., FLT3-ITD) JAK2 JAK2 Receptor Tyrosine Kinases (e.g., FLT3-ITD)->JAK2 STAT5 (inactive) STAT5 (inactive) JAK2->STAT5 (inactive) Phosphorylation p-STAT5 (active) p-STAT5 (active) STAT5 (inactive)->p-STAT5 (active) STAT5 Dimer STAT5 Dimer p-STAT5 (active)->STAT5 Dimer Dimerization Nuclear Translocation Nuclear Translocation STAT5 Dimer->Nuclear Translocation Gene Transcription Gene Transcription Nuclear Translocation->Gene Transcription Cell Cycle Arrest Cell Cycle Arrest Gene Transcription->Cell Cycle Arrest Apoptosis Apoptosis Gene Transcription->Apoptosis Decreased Proliferation Decreased Proliferation Gene Transcription->Decreased Proliferation This compound This compound This compound->STAT5 Dimer Inhibits Dimerization This compound->Nuclear Translocation Inhibits

Caption: this compound inhibits the STAT5 signaling pathway.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Downstream Pathway Analysis cluster_data Data Analysis AML Cell Lines (e.g., MV4-11, MOLM-13) AML Cell Lines (e.g., MV4-11, MOLM-13) Treatment with this compound or alternative inhibitor Treatment with this compound or alternative inhibitor AML Cell Lines (e.g., MV4-11, MOLM-13)->Treatment with this compound or alternative inhibitor Cell Viability Assay (MTS) Cell Viability Assay (MTS) Treatment with this compound or alternative inhibitor->Cell Viability Assay (MTS) Western Blot for pY-STAT5 Western Blot for pY-STAT5 Treatment with this compound or alternative inhibitor->Western Blot for pY-STAT5 Apoptosis Assay (Annexin V/PI) Apoptosis Assay (Annexin V/PI) Treatment with this compound or alternative inhibitor->Apoptosis Assay (Annexin V/PI) Cell Cycle Analysis (PI Staining) Cell Cycle Analysis (PI Staining) Treatment with this compound or alternative inhibitor->Cell Cycle Analysis (PI Staining) Clonogenic Assay Clonogenic Assay Treatment with this compound or alternative inhibitor->Clonogenic Assay IC50 Calculation IC50 Calculation Cell Viability Assay (MTS)->IC50 Calculation Quantification of Protein Levels Quantification of Protein Levels Western Blot for pY-STAT5->Quantification of Protein Levels Percentage of Apoptotic Cells Percentage of Apoptotic Cells Apoptosis Assay (Annexin V/PI)->Percentage of Apoptotic Cells Cell Cycle Distribution Cell Cycle Distribution Cell Cycle Analysis (PI Staining)->Cell Cycle Distribution Colony Formation Efficiency Colony Formation Efficiency Clonogenic Assay->Colony Formation Efficiency

Caption: Workflow for validating this compound pathway modulation.

Experimental Protocols

Cell Viability (MTS) Assay

This protocol is adapted for suspension leukemia cell lines.

  • Cell Seeding: Seed AML cells (e.g., MV4-11, MOLM-13) in a 96-well plate at a density of 0.5-1.0 x 10^5 cells/mL in a final volume of 100 µL per well.

  • Compound Treatment: Add varying concentrations of this compound or alternative inhibitors to the wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTS Reagent Addition: Add 20 µL of MTS reagent to each well.[12][13][14]

  • Incubation with MTS: Incubate the plate for 2-4 hours at 37°C.

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

Western Blot for Phospho-STAT5 (pY-STAT5)

This protocol outlines the detection of phosphorylated STAT5 to confirm pathway inhibition.

  • Cell Treatment and Lysis: Treat cells with this compound or other inhibitors for the desired time. Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[15]

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.

  • SDS-PAGE: Denature protein samples and separate them on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[15]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against phospho-STAT5 (Tyr694) overnight at 4°C.[15]

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or total STAT5).

Clonogenic Assay

This assay assesses the effect of inhibitors on the self-renewal capacity of single cells.

  • Cell Treatment: Treat AML cells with this compound or alternative inhibitors for a specified period.

  • Cell Plating: Plate a low density of treated cells (e.g., 500-1000 cells/mL) in a semi-solid medium, such as methylcellulose, in petri dishes.

  • Incubation: Incubate the dishes for 10-14 days at 37°C in a humidified 5% CO2 incubator to allow for colony formation.

  • Colony Staining and Counting: Stain the colonies with crystal violet or another suitable stain and count the number of colonies (typically defined as containing >50 cells).

  • Data Analysis: Calculate the plating efficiency and the surviving fraction for each treatment condition compared to the vehicle control.

References

Safety Operating Guide

Proper Disposal of AC-4-130: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of specialized chemical compounds is paramount. This guide provides essential safety and logistical information for the proper disposal of AC-4-130, a potent STAT5 SH2 domain inhibitor used in cancer research.

This compound, with CAS Number 1834571-82-2, requires careful management throughout its lifecycle in the laboratory, from receipt to disposal. Adherence to established safety protocols not only protects laboratory personnel but also prevents environmental contamination.

Essential Safety and Handling Information

Before proceeding with disposal, it is crucial to be aware of the potential hazards and necessary precautions associated with this compound. The following table summarizes key safety data extracted from the product's Safety Data Sheet (SDS).

ParameterInformationSource
Product Name This compoundKey Organics SDS[1]
CAS Number 1834571-82-2Key Organics SDS[1]
Primary Hazard To the best of current knowledge, the acute and delayed symptoms and effects of this substance are not fully known.Key Organics SDS[1]
Personal Protective Equipment (PPE) Wear protective clothing to prevent contact with skin and eyes. Wear self-contained breathing apparatus in case of fire.Key Organics SDS[1]
First Aid: Ingestion Do not induce vomiting. If the victim is conscious and alert, give 1-2 glasses of water to wash out the mouth thoroughly. Seek medical advice/attention.Key Organics SDS[1]
First Aid: Skin Contact Wash with plenty of water. Call a POISON CENTRE/Doctor if you feel unwell.Key Organics SDS[1]
First Aid: Inhalation Remove the person to fresh air and keep comfortable for breathing. Call a POISON CENTER/doctor if you feel unwell.Key Organics SDS[1]
Fire-Fighting Measures Suitable extinguishing media include Carbon Dioxide, Dry Chemical Powder, AFFF, and Water. Do not use a full water jet. In combustion, toxic fumes may form.Key Organics SDS[1]

Step-by-Step Disposal Procedure

The primary directive for the disposal of this compound is to entrust it to a licensed and approved waste disposal facility.[1] Do not attempt to dispose of this chemical through standard laboratory drains or as regular solid waste.

Experimental Protocol for Disposal:

  • Segregation: Isolate waste this compound, including any contaminated labware (e.g., vials, pipette tips, gloves), from other laboratory waste streams.

  • Containerization: Place the waste in a clearly labeled, sealed, and appropriate chemical waste container. The container should be robust and compatible with the chemical.

  • Labeling: Affix a hazardous waste label to the container. The label must include the full chemical name (this compound), the CAS number (1834571-82-2), and any relevant hazard warnings.

  • Storage: Store the sealed and labeled waste container in a designated, secure, and well-ventilated hazardous waste accumulation area, away from incompatible materials.

  • Professional Disposal: Arrange for the collection of the hazardous waste by a licensed chemical waste disposal contractor. Provide the contractor with a copy of the Safety Data Sheet for this compound.

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

AC4_130_Disposal_Workflow cluster_lab_procedures In-Laboratory Procedures cluster_external_disposal External Disposal A Step 1: Segregate Waste Isolate this compound and contaminated materials. B Step 2: Containerize Waste Use a labeled, sealed, appropriate container. A->B Securely Contain C Step 3: Label Container Include chemical name, CAS number, and hazards. B->C Properly Identify D Step 4: Store Securely Place in designated hazardous waste accumulation area. C->D Safely Store E Step 5: Professional Collection Arrange pickup by a licensed waste disposal contractor. D->E Handover for Final Disposal

Caption: Logical workflow for the proper disposal of this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and responsible disposal of this compound, thereby upholding the highest standards of laboratory safety and environmental stewardship. Always consult your institution's specific hazardous waste management guidelines and the full Safety Data Sheet for the most comprehensive information.

References

Safety Information for Handling AC-4-130 Not Publicly Available

Author: BenchChem Technical Support Team. Date: December 2025

Comprehensive safety and handling information for the compound AC-4-130, including a specific Safety Data Sheet (SDS), is not publicly available through standard search methods. As a result, the detailed procedural guidance, quantitative data for personal protective equipment (PPE), and specific disposal plans requested cannot be provided at this time.

This compound is described in research literature as a potent STAT5 SH2 domain inhibitor with anti-cancer activity, particularly in the context of acute myeloid leukemia (AML). However, the publicly accessible scientific papers and supplier product pages do not contain the necessary logistical and safety details required for a full handling protocol.

Importance of a Safety Data Sheet (SDS)

An SDS is a critical document that provides comprehensive information about a chemical substance or mixture. For a compound like this compound, the SDS would typically include:

  • Section 2: Hazards Identification: Details on the physical and health hazards.

  • Section 7: Handling and Storage: Instructions for safe handling and storage conditions.

  • Section 8: Exposure Controls/Personal Protection: Specific recommendations for personal protective equipment (PPE), such as the type of gloves, respiratory protection, and eye protection required.

  • Section 13: Disposal Considerations: Guidelines for the safe disposal of the substance and its containers.

Without this document, it is not possible to create accurate, step-by-step guidance for handling and disposal, nor is it possible to generate the quantitative data tables and procedural diagrams as requested.

Recommendations for Researchers, Scientists, and Drug Development Professionals

Given the absence of publicly available safety information, it is imperative to obtain the Safety Data Sheet directly from the manufacturer or supplier of this compound before handling the compound. This is the only way to ensure that all necessary safety precautions are taken.

Once the SDS is obtained, the following general laboratory safety principles should be applied, in conjunction with the specific recommendations in the SDS:

  • Risk Assessment: Conduct a thorough risk assessment for any experiment involving this compound.

  • Controlled Environment: Handle the compound in a well-ventilated area, preferably within a chemical fume hood.

  • Personal Protective Equipment (PPE): At a minimum, standard laboratory PPE, including a lab coat, safety glasses, and chemical-resistant gloves, should be worn. The specific type of glove material and thickness should be chosen based on the information provided in the SDS.

  • Spill and Emergency Procedures: Have appropriate spill containment materials and emergency procedures in place before beginning work.

  • Waste Disposal: Dispose of all waste materials contaminated with this compound in accordance with the guidelines provided in the SDS and local regulations.

It is the responsibility of the research institution and the individual researcher to ensure that all hazardous materials are handled safely. Therefore, procuring the official Safety Data Sheet for this compound is a critical and mandatory first step before any laboratory work with this compound commences.

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.